molecular formula C6H7BrN2O B021951 5-Amino-3-bromo-2-methoxypyridine CAS No. 53242-18-5

5-Amino-3-bromo-2-methoxypyridine

Cat. No.: B021951
CAS No.: 53242-18-5
M. Wt: 203.04 g/mol
InChI Key: YWYVVGOHQBANQI-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-methoxypyridine ( 53242-18-5) is a high-purity, heterocyclic organic compound that serves as a versatile and critical synthetic intermediate in advanced research and development. Its molecular structure, featuring a pyridine core substituted with amino, bromo, and methoxy functional groups, provides multiple reactive sites for diverse chemical transformations, making it an invaluable building block in medicinal chemistry and material science. Key Applications & Research Value: Pharmaceutical Development: This compound is a key precursor in the synthesis of various bioactive molecules. It is extensively used in creating drugs that target neurological disorders and certain types of cancer, and in the development of antimicrobial agents to combat antibiotic resistance. Its structure is particularly valuable for constructing kinase inhibitors and other small-molecule therapeutics. Agrochemical Research: It is employed in the formulation of modern agrochemicals, contributing to the development of novel pesticides and herbicides with enhanced efficacy, which can lead to improved crop protection and yield. Material Science: Researchers explore its potential in developing new organic materials with unique electronic properties. Its applications include use in conducting polymers and organic light-emitting diodes (OLEDs). Chemical Profile: CAS Number: 53242-18-5 Molecular Formula: C 6 H 7 BrN 2 O Molecular Weight: 203.04 g/mol IUPAC Name: 5-bromo-6-methoxypyridin-3-amine Appearance: Light brown to brown crystalline solid Storage: Store at 0-8°C in a dark place under an inert atmosphere. The bromine atom allows for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), while the amino group is amenable to nucleophilic substitution and condensation reactions. This reactivity enables medicinal chemists to design and create complex molecular architectures with enhanced efficacy and tailored properties. Our product is supplied with >98% purity (HPLC) and is rigorously tested to ensure excellent batch-to-batch consistency for reliable research outcomes. Intended Use & Disclaimer: This product is sold exclusively for laboratory research, analytical testing, or non-commercial purposes. It is strictly prohibited for human or veterinary use, diagnostics, or formulation into commercial products. Buyers assume all responsibility for patent verification and regulatory compliance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYVVGOHQBANQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612195
Record name 5-Bromo-6-methoxypyridin-3-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53242-18-5
Record name 5-Bromo-6-methoxypyridin-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-3-bromo-2-methoxypyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-bromo-2-methoxypyridine is a substituted pyridine derivative that holds significant potential as a versatile building block in medicinal chemistry and agrochemical research.[1] Its unique arrangement of a bromine atom, an amino group, and a methoxy group on the pyridine core imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of a wide range of more complex molecules.[1] The presence of the bromine atom and the amino group makes it particularly amenable to various cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of novel molecular scaffolds.[1][2][3] This guide provides a comprehensive overview of the known chemical properties, potential reactivity, and synthetic applications of this compound.

Core Chemical Properties

A summary of the fundamental chemical properties of this compound is presented below. It is important to note that while basic identifiers are readily available, specific experimental data for some physical properties, such as melting and boiling points, are not widely reported in the literature.

PropertyValueSource(s)
CAS Number 53242-18-5[4][5][6]
Molecular Formula C₆H₇BrN₂O[4][6]
Molecular Weight 203.04 g/mol [1][4]
Appearance Not specified in available literature
Melting Point Data not available
Boiling Point Data not available
Density (Predicted) 1.622 ± 0.06 g/cm³[7]
Solubility Slightly soluble in water

Spectroscopic Data

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by the interplay of the bromo, amino, and methoxy substituents on the electron-deficient pyridine ring. The bromine atom at the 3-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the amino group at the 5-position can act as a nucleophile or be modified to tune the electronic properties of the molecule.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. While a specific protocol for this compound is not available, a general procedure for the Suzuki coupling of a structurally similar compound, 5-bromo-2-methylpyridin-3-amine, can be adapted.[2] This reaction is expected to proceed at the C-Br bond, allowing for the introduction of various aryl or heteroaryl substituents.

Representative Experimental Protocol:

  • In a Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (2.5 equiv.).

  • Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Arylboronic acid Potassium phosphate B Add Pd Catalyst: Pd(PPh₃)₄ A->B C Add Solvents: 1,4-Dioxane/Water B->C D Heat under Inert Atmosphere (85-95 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool & Dilute E->F G Filter F->G H Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds.[8] This reaction can be employed to couple this compound with a variety of primary and secondary amines at the C-Br position. A general protocol, adapted from procedures for other bromopyridines, is provided below.[3][9][10]

Representative Experimental Protocol:

  • To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand).

  • Add anhydrous, degassed toluene.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_process Reaction cluster_purification Purification R1 Combine: This compound Amine Base (e.g., NaOtBu) R2 Add Pd Catalyst/Ligand R1->R2 R3 Add Anhydrous Solvent R2->R3 P1 Heat under Inert Atmosphere (80-110 °C) R3->P1 P2 Monitor Progress (TLC/LC-MS) P1->P2 U1 Cool & Work-up P2->U1 U2 Extraction U1->U2 U3 Drying & Concentration U2->U3 U4 Column Chromatography U3->U4

Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.

Other Potential Reactions

The presence of the amino group also allows for a range of other transformations, such as diazotization followed by Sandmeyer-type reactions to introduce other functionalities at the 5-position. Furthermore, the amino group can be acylated or alkylated to further modify the molecule's properties. The methoxy group is generally stable but could potentially be cleaved under harsh acidic conditions.

Logical Relationship of Functional Groups in Reactivity

The reactivity of this compound in cross-coupling reactions is a result of the electronic properties of its substituents. The interplay between these groups dictates the feasibility and outcome of various synthetic transformations.

Reactivity_Logic cluster_molecule This compound cluster_reactions Potential Reactions A Pyridine Ring (Electron Deficient) R4 Nucleophilic Aromatic Substitution (difficult) A->R4 Inherently susceptible but requires strong nucleophiles B Amino Group (-NH₂) (Electron Donating) B->A Activates ring for electrophilic substitution (less likely) and influences C-Br reactivity C Bromo Group (-Br) (Leaving Group) R1 Suzuki Coupling C->R1 Primary reaction site R2 Buchwald-Hartwig Amination C->R2 Primary reaction site R3 Other Cross-Coupling (e.g., Sonogashira, Heck) C->R3 Primary reaction site D Methoxy Group (-OCH₃) (Electron Donating) D->A Activates ring and influences C-Br reactivity

Caption: Logical relationship of functional groups and their influence on reactivity.

Conclusion

This compound is a promising heterocyclic intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its utility is primarily centered around the versatile bromine handle, which allows for a variety of palladium-catalyzed cross-coupling reactions. While a comprehensive set of experimental physical and spectroscopic data is not yet publicly available, the known reactivity patterns of similar compounds provide a strong foundation for its application in synthetic chemistry. Further research into the characterization and reaction scope of this molecule will undoubtedly expand its utility for scientists and researchers in drug discovery and development.

References

5-Amino-3-bromo-2-methoxypyridine CAS number 53242-18-5

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Amino-3-bromo-2-methoxypyridine (CAS: 53242-18-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of this compound, a key heterocyclic building block in modern synthetic chemistry. With the CAS number 53242-18-5, this compound is a versatile intermediate utilized in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its unique trifunctional structure, featuring amino, bromo, and methoxy groups on a pyridine scaffold, offers multiple reaction sites for constructing complex molecular architectures. This guide covers its physicochemical properties, reactivity, representative experimental protocols, and safety information, serving as a critical resource for professionals in medicinal chemistry and related fields.

Introduction

This compound is a substituted pyridine derivative of significant interest to the chemical research community. The pyridine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. The strategic placement of a bromine atom at the 3-position, an amino group at the 5-position, and a methoxy group at the 2-position makes this compound an ideal substrate for a variety of chemical transformations.

The bromine atom serves as a versatile handle for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[1] The amino group provides a site for amidation, diazotization, or other nucleophilic reactions. This multi-functional nature allows for the systematic elaboration of the pyridine core to generate libraries of novel compounds for biological screening. Consequently, it is frequently employed in the synthesis of potential therapeutic agents, particularly in the fields of oncology and neurology.[1]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below.

Physical and Chemical Properties
PropertyValueSource(s)
CAS Number 53242-18-5[3]
Molecular Formula C₆H₇BrN₂O[3]
Molecular Weight 203.04 g/mol [3]
Synonyms 2-Methoxy-3-bromo-5-aminopyridine[1]
Purity Specification ≥98% (via HPLC)
Physical Form Solid
Solubility Slightly soluble in water[4][5]
Storage Conditions 0-8°C, store under inert gas[1]
Spectroscopic Data
SpectrumPredicted Chemical Shifts (ppm)
¹H NMR δ 7.5-7.7 (d, 1H) , H at C4; δ 6.8-7.0 (d, 1H) , H at C6; δ 4.0-4.2 (br s, 2H) , -NH₂ protons; δ 3.8-4.0 (s, 3H) , -OCH₃ protons.
¹³C NMR δ ~155-160 , C2 (-OCH₃); δ ~100-105 , C3 (-Br); δ ~135-140 , C4; δ ~130-135 , C5 (-NH₂); δ ~115-120 , C6.

Synthesis and Reactivity

Synthesis
Reactivity and Applications

The reactivity of this compound is dictated by its three functional groups, making it a valuable building block.

  • Pharmaceutical Development : It serves as a crucial intermediate in synthesizing complex molecules targeting neurological disorders and for use in oncology research.[1]

  • Agrochemicals : The compound is used in formulating new and more effective pesticides and herbicides.[1]

  • Material Science : It has potential applications in the development of novel materials like conducting polymers and organic light-emitting diodes (OLEDs).[1]

The primary utility stems from the C-Br bond, which is highly amenable to palladium-catalyzed cross-coupling reactions.

G cluster_0 Reactivity Profile cluster_1 Reaction Types cluster_2 Products / Applications A This compound B Suzuki-Miyaura Coupling (C-C Bond Formation) A->B R-B(OH)₂ Pd Catalyst, Base C Buchwald-Hartwig Amination (C-N Bond Formation) A->C R₂NH Pd Catalyst, Base D Sonogashira Coupling (C-C Bond Formation) A->D Terminal Alkyne Pd/Cu Catalysts, Base E Amide Coupling / Diazotization (Amine Reactivity) A->E Acyl Chloride or NaNO₂/H⁺ F Biaryl Pyridines (e.g., Kinase Inhibitors) B->F G Aryl-amino Pyridines C->G H Alkynyl Pyridines D->H I Functionalized Pyridines E->I

Caption: Reactivity map of this compound.

Experimental Protocols

While no protocols starting with the exact target compound are published, the following is a detailed, representative procedure for a Suzuki-Miyaura cross-coupling reaction, adapted from established methodologies for structurally similar bromopyridines.[6] This protocol serves as a robust starting point for researchers.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 3-aryl-5-amino-2-methoxypyridine derivative via a palladium-catalyzed cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base (K₃PO₄).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄]. Subsequently, add the anhydrous 1,4-dioxane and water (typically a 4:1 to 5:1 ratio of dioxane:water) via syringe.

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Immerse the flask in a preheated oil bath at 85-95°C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite to remove the catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

G start Start: Reagent Assembly setup 1. Combine Bromopyridine, Arylboronic Acid, & Base in Schlenk Flask start->setup inert 2. Evacuate & Backfill with Inert Gas (3x) setup->inert add_cat 3. Add Pd Catalyst & Solvents (Dioxane/H₂O) inert->add_cat degas 4. Degas Mixture add_cat->degas react 5. Heat at 85-95°C (12-24h) degas->react workup 6. Cool, Dilute with EtOAc, & Filter react->workup extract 7. Aqueous Extraction (H₂O & Brine) workup->extract dry 8. Dry Organic Layer & Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify product Final Product purify->product G A Building Block (5-Amino-3-bromo- 2-methoxypyridine) B Chemical Synthesis (e.g., Suzuki Coupling) A->B C Novel Compound Library Generation B->C D High-Throughput Biological Screening (e.g., Kinase Assays) C->D E Hit Identification & Lead Optimization D->E

References

Synthesis of 5-Amino-3-bromo-2-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 5-Amino-3-bromo-2-methoxypyridine, a key intermediate in the development of novel therapeutics and other advanced chemical applications. The document provides a comprehensive overview of the synthetic routes, detailed experimental protocols, and quantitative data to support researchers in their discovery and development endeavors.

Introduction

This compound is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique arrangement of amino, bromo, and methoxy functional groups allows for a wide range of chemical modifications, making it a valuable scaffold for constructing complex molecular architectures. This guide focuses on the most common and practical synthetic approaches to this compound, starting from commercially available precursors.

Core Synthesis Strategy

The most prevalent and logical synthetic strategy for this compound involves a two-step process:

  • Formation of the precursor: Synthesis of 3-bromo-2-methoxy-5-nitropyridine.

  • Reduction of the nitro group: Conversion of 3-bromo-2-methoxy-5-nitropyridine to the target compound, this compound.

Two main pathways are explored for the synthesis of the nitro-precursor, followed by a robust method for the final reduction step.

Pathway 1: Bromination of 2-Methoxy-5-nitropyridine

This pathway involves the direct bromination of 2-methoxy-5-nitropyridine. While a direct protocol for this specific substrate is not widely published, a highly analogous procedure for a similar substrate provides a reliable experimental framework.

Pathway 1: Bromination 2-Methoxy-5-nitropyridine 2-Methoxy-5-nitropyridine 3-Bromo-2-methoxy-5-nitropyridine 3-Bromo-2-methoxy-5-nitropyridine 2-Methoxy-5-nitropyridine->3-Bromo-2-methoxy-5-nitropyridine Br2, CH3COOH, NaOAc Pathway 2: Methoxylation 5-Bromo-2-chloro-3-nitropyridine 5-Bromo-2-chloro-3-nitropyridine 3-Bromo-2-methoxy-5-nitropyridine 3-Bromo-2-methoxy-5-nitropyridine 5-Bromo-2-chloro-3-nitropyridine->3-Bromo-2-methoxy-5-nitropyridine NaOCH3, CH3OH Final Step: Reduction 3-Bromo-2-methoxy-5-nitropyridine 3-Bromo-2-methoxy-5-nitropyridine This compound This compound 3-Bromo-2-methoxy-5-nitropyridine->this compound Fe, CH3COOH

An In-depth Technical Guide on the Physical and Solubility Properties of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-bromo-2-methoxypyridine is a substituted pyridine derivative of interest in pharmaceutical research and organic synthesis. Its chemical structure, featuring an amino group, a bromine atom, and a methoxy group on a pyridine ring, imparts a unique combination of properties that are critical for its application in drug discovery and development. Understanding the physical and solubility characteristics of this compound is fundamental for designing synthetic routes, developing formulations, and conducting biological assays. This technical guide provides a comprehensive overview of the known physical properties and solubility of this compound, details experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Physical Properties

Precise experimental determination of all physical properties for this compound is not extensively documented in publicly available literature. The following table summarizes the available and predicted data for this compound.

PropertyValueSource
Molecular Formula C₆H₇BrN₂O--INVALID-LINK--
Molecular Weight 203.04 g/mol --INVALID-LINK--
Appearance Light brown to brown solid--INVALID-LINK--
Boiling Point (Predicted) 292.4 ± 35.0 °C--INVALID-LINK--
Density (Predicted) 1.622 ± 0.06 g/cm³--INVALID-LINK--
pKa (Predicted) 2.10 ± 0.10--INVALID-LINK--

Solubility Profile

The solubility of a compound is a critical parameter for its biological activity and formulation. Currently, only qualitative solubility data for this compound in water is readily available.

SolventSolubility
Water Slightly soluble

Quantitative solubility studies in common organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF) are essential for its application in various experimental settings. The experimental protocols outlined below provide a framework for determining these values.

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical and solubility properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Data Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

A common and reliable method for determining the solubility of a compound is the shake-flask method followed by quantitative analysis.

Methodology: Shake-Flask Method and UV-Vis Spectrophotometry

  • Preparation of Saturated Solutions:

    • An excess amount of this compound is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, DMF).

    • The vials are sealed and placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation for Analysis:

    • After agitation, the solutions are allowed to stand to allow undissolved solid to settle.

    • Aliquots of the supernatant are carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantitative Analysis (UV-Vis Spectrophotometry):

    • A calibration curve is generated by preparing a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) for the compound.

    • A plot of absorbance versus concentration is created to establish a linear relationship (Beer-Lambert Law).

    • The filtered supernatant from the saturated solution is appropriately diluted to fall within the linear range of the calibration curve.

    • The absorbance of the diluted sample is measured at λmax.

  • Calculation of Solubility:

    • The concentration of the diluted sample is determined from the calibration curve.

    • The concentration of the original saturated solution is calculated by accounting for the dilution factor.

    • Solubility is expressed in units such as mg/mL or mol/L.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

G cluster_0 Physicochemical Characterization Workflow cluster_1 Physical Properties cluster_2 Solubility Studies start Start: Obtain Pure Sample of This compound physical_props Determine Physical Properties start->physical_props solubility_props Determine Solubility Profile start->solubility_props melting_point Melting Point Determination (Capillary Method) physical_props->melting_point appearance Visual Inspection (Color, Form) physical_props->appearance spectroscopic Spectroscopic Analysis (NMR, IR, MS for structural confirmation) physical_props->spectroscopic qualitative Qualitative Solubility (in various solvents) solubility_props->qualitative data_analysis Data Analysis and Compilation report Generate Technical Guide/ Whitepaper data_analysis->report melting_point->data_analysis appearance->data_analysis spectroscopic->data_analysis quantitative Quantitative Solubility (Shake-Flask & UV-Vis/HPLC) qualitative->quantitative quantitative->data_analysis

An In-depth Technical Guide to the Reactivity of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the functional groups in 5-Amino-3-bromo-2-methoxypyridine. This versatile heterocyclic compound is a valuable building block in medicinal chemistry and materials science, frequently utilized as an intermediate in the synthesis of complex molecular architectures, including kinase inhibitors.[1] This guide will delve into the reactivity of the amino, bromo, and methoxy functionalities, offering insights into its synthetic utility. While specific experimental data for this exact molecule is limited in published literature, this guide leverages data from closely related analogs to provide robust predictive models for its chemical behavior.

Core Molecular Structure and Functional Group Analysis

This compound (CAS No: 53242-18-5) possesses a unique arrangement of functional groups on a pyridine scaffold, each contributing to its distinct reactivity profile.

  • Bromo Group (C3): The bromine atom at the 3-position is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. Its reactivity is influenced by the electronic effects of the adjacent methoxy group and the amino group at the 5-position.

  • Amino Group (C5): The primary amino group is a versatile handle for a variety of transformations, including acylation, alkylation, and diazotization. It also acts as an electron-donating group, influencing the overall electron density of the pyridine ring.

  • Methoxy Group (C2): The methoxy group at the 2-position is generally stable but can be susceptible to nucleophilic aromatic substitution under harsh conditions. Its electron-donating nature also impacts the reactivity of the pyridine ring.

Predicted Reactivity and Synthetic Pathways

The interplay of the functional groups in this compound allows for a range of selective transformations. The following diagram illustrates the predicted reactivity at each functional group.

Reactivity_of_this compound cluster_main This compound cluster_bromo C3-Bromo Reactivity cluster_amino C5-Amino Reactivity cluster_methoxy C2-Methoxy Reactivity main_molecule suzuki Suzuki Coupling main_molecule->suzuki Pd-catalyzed Ar-B(OH)2 buchwald Buchwald-Hartwig Amination main_molecule->buchwald Pd-catalyzed R2NH heck Heck Reaction main_molecule->heck Pd-catalyzed Alkene sonogashira Sonogashira Coupling main_molecule->sonogashira Pd/Cu-catalyzed Alkyne acylation Acylation main_molecule->acylation Acyl chloride or Anhydride alkylation Alkylation main_molecule->alkylation Alkyl halide diazotization Diazotization main_molecule->diazotization NaNO2, H+ snar SNAr (harsh conditions) main_molecule->snar Strong Nucleophile High Temp.

Caption: Predicted reactivity pathways for this compound.

Data Presentation: Reactivity in Key Synthetic Transformations

Quantitative data for the reactions of this compound is not extensively available. Therefore, the following tables present data from analogous compounds to provide a strong indication of expected reactivity and yields.

Table 1: Suzuki-Miyaura Coupling of Analogous Bromopyridines

EntryBromopyridine SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Amino-5-bromopyridinePhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-9512-24Good[2]
25-Bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate-Good

Table 2: Buchwald-Hartwig Amination of Analogous Bromopyridines

EntryBromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-BromopyridineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene80-1104-24High[1]
22-Bromo-6-methylpyridineCyclohexane-1,2-diaminePd₂(dba)₃ (0.18)(±)-BINAP (0.35)NaOtBuToluene80460[3]

Experimental Protocols

The following are generalized experimental protocols for key reactions, adapted from procedures for structurally similar bromopyridines. Note: These protocols are intended as a starting point and may require optimization for this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from the Suzuki-Miyaura coupling of 3-amino-5-bromopyridine.[2]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) (0.05 equivalents)

  • Potassium phosphate (2.0 equivalents)

  • 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyridine).

  • Stir the reaction mixture at 80-90 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: This compound Arylboronic acid, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Solvents (1,4-Dioxane/Water) inert->solvent heat Heat Reaction Mixture (80-90 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash, Dry) monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

General Procedure for Buchwald-Hartwig Amination

This protocol is a generalized procedure based on the Buchwald-Hartwig amination of 3-bromopyridines.[1]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents)

  • Phosphine ligand (e.g., BINAP, Xantphos, 0.02-0.10 equivalents)

  • Strong base (e.g., Sodium tert-butoxide, 1.5 equivalents)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent via syringe.

  • Add the amine (1.2 eq) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with vigorous stirring to 80-110 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow start Start setup Setup under Inert Atmosphere (Schlenk Tube) start->setup add_solids Add Solids: This compound Catalyst, Ligand, Base setup->add_solids add_liquids Add Liquids: Anhydrous Solvent, Amine add_solids->add_liquids heat Heat Reaction Mixture (80-110 °C) add_liquids->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench extract Extraction and Washing quench->extract purify Purification (Column Chromatography) extract->purify end End purify->end

Caption: General experimental workflow for Buchwald-Hartwig amination.

Conclusion

This compound is a highly functionalized pyridine derivative with significant potential in synthetic chemistry. The strategic positioning of its bromo, amino, and methoxy groups allows for a diverse range of chemical transformations. While direct, quantitative experimental data for this specific molecule remains somewhat limited in the public domain, the reactivity patterns of closely related analogs provide a strong predictive framework for its synthetic applications. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery and materials science, enabling the effective utilization of this versatile building block in the synthesis of novel and complex molecules. Further research into the specific reactivity of this compound is warranted to fully elucidate its synthetic potential.

References

The Biological Potential of 5-Substituted-2-methoxypyridine Scaffolds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-3-bromo-2-methoxypyridine is a substituted pyridine derivative that holds significant interest for researchers in the fields of medicinal chemistry and drug discovery. Its chemical structure, featuring amino, bromo, and methoxy functional groups, makes it a versatile synthetic intermediate for the creation of more complex molecules with potential therapeutic applications. While direct biological activity data for this compound is not extensively available in the current body of scientific literature, its utility as a building block is well-documented in the synthesis of various biologically active compounds, including kinase inhibitors.

This technical guide explores the potential biological activities of compounds derived from a closely related analogue, 5-bromo-2-methylpyridin-3-amine. The synthetic strategies and biological evaluations of derivatives from this analogue provide a valuable framework for understanding the potential applications of compounds synthesized from this compound. The data presented herein is based on studies of derivatives obtained through Suzuki cross-coupling reactions, highlighting their potential in anti-thrombotic and anti-biofilm applications.

Synthetic Approach: Suzuki Cross-Coupling

A common and effective method for the derivatization of brominated pyridines is the Suzuki cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine scaffold and various arylboronic acids, allowing for the introduction of a wide range of substituents and the creation of a library of novel compounds.

Suzuki_Coupling_Workflow reactant1 5-Bromo-2-methylpyridin-3-amine reaction Suzuki Coupling (85-95 °C) reactant1->reaction reactant2 Arylboronic Acid reactant2->reaction catalyst Pd(PPh3)4 catalyst->reaction base K3PO4 base->reaction solvent 1,4-Dioxane/Water solvent->reaction product 5-Aryl-2-methylpyridin-3-amine Derivatives reaction->product

General workflow for the Suzuki cross-coupling reaction.

Potential Biological Activities

Derivatives of the closely related 5-bromo-2-methylpyridin-3-amine have been investigated for several biological activities, with promising results in the areas of anti-thrombotic and antimicrobial (biofilm inhibition) effects.

Anti-Thrombolytic Activity

Certain 5-aryl-2-methylpyridin-3-amine derivatives have demonstrated the ability to lyse blood clots, indicating potential as anti-thrombotic agents. The activity is quantified as the percentage of clot lysis.

Table 1: Anti-Thrombolytic Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives

Compound IDAryl Substituent% Clot Lysis
4a 3-Chloro-4-fluorophenyl35.15
4b 3,5-Dimethylphenyl41.32
4c 4-Methoxyphenyl28.45
4f 4-Nitrophenyl38.76
Streptokinase Positive Control75.00
Water Negative Control5.00
Biofilm Inhibition Activity

The ability of these compounds to inhibit the formation of bacterial biofilms has also been assessed, particularly against Escherichia coli. This activity is crucial in combating antibiotic resistance.

Table 2: Biofilm Inhibition Activity of 5-Aryl-2-methylpyridin-3-amine Derivatives against E. coli

Compound IDAryl Substituent% Biofilm Inhibition
4a 3-Chloro-4-fluorophenyl87.36
4b 3,5-Dimethylphenyl83.90
4c 4-Methoxyphenyl82.97
4f 4-Nitrophenyl91.95

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of 5-aryl-2-methylpyridin-3-amine derivatives.

General Procedure for Suzuki Cross-Coupling Reaction
  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium phosphate (2.2 eq).

  • Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Stir the reaction mixture at 85-95 °C for 15-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter.

  • Dilute the filtrate with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Assays s1 Combine Reactants and Catalyst s2 Inert Atmosphere s1->s2 s3 Add Solvents s2->s3 s4 Heat and Stir s3->s4 s5 Work-up and Purification s4->s5 b1 Anti-Thrombolytic Assay s5->b1 b2 Biofilm Inhibition Assay s5->b2

Workflow from synthesis to biological evaluation.
Anti-Thrombolytic Activity Assay

  • Collect venous blood from healthy human volunteers.

  • Transfer 500 µL of blood to pre-weighed microcentrifuge tubes.

  • Incubate at 37 °C for 45 minutes to allow for clot formation.

  • Remove the serum carefully without disturbing the clot.

  • Weigh the tubes to determine the clot weight.

  • Add 100 µL of the test compound solution (dissolved in a suitable solvent) to each tube.

  • Use streptokinase as a positive control and water as a negative control.

  • Incubate the tubes at 37 °C for 90 minutes.

  • After incubation, remove the supernatant and weigh the tubes again to determine the remaining clot weight.

  • Calculate the percentage of clot lysis using the formula: % Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100

Biofilm Inhibition Assay
  • Grow a culture of E. coli in Luria-Bertani (LB) broth overnight at 37 °C.

  • Dilute the overnight culture in fresh LB broth.

  • In a 96-well microtiter plate, add the diluted bacterial culture to each well.

  • Add the test compounds at the desired concentration to the wells.

  • Incubate the plate at 37 °C for 24 hours without shaking.

  • After incubation, discard the planktonic cells and wash the wells with phosphate-buffered saline (PBS).

  • Stain the adherent biofilms with crystal violet solution for 15 minutes.

  • Wash the wells with water to remove excess stain.

  • Solubilize the bound crystal violet with ethanol.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of biofilm inhibition is calculated relative to a control with no compound.

Conclusion

While this compound itself is primarily a synthetic intermediate, the biological activities of its close analogues suggest a promising future for this chemical scaffold. The derivatization of such pyridines through methods like the Suzuki cross-coupling reaction can yield compounds with significant anti-thrombotic and biofilm inhibitory properties. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore their therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for such future investigations.

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-bromo-2-methoxypyridine is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research.[1] Its trifunctional nature, featuring an amino group, a bromine atom, and a methoxy group on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules.[1] This technical guide provides a comprehensive overview of the molecular structure and conformational properties of this compound, based on available data and computational predictions for related compounds.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physicochemical properties listed are predicted values from computational models due to a lack of extensive experimental data in published literature.

IdentifierValueSource
Chemical Name This compound-
CAS Number 53242-18-5[2]
Molecular Formula C₆H₇BrN₂O[2]
Molecular Weight 203.04 g/mol [2]
Predicted Boiling Point 292.4 ± 35.0 °C[3]
Predicted Density 1.622 ± 0.06 g/cm³[3]
Predicted pKa 2.10 ± 0.10[3]

Conformational Analysis

The conformation of this compound is primarily determined by the orientation of the methoxy and amino groups relative to the pyridine ring. For 2-methoxypyridine, computational studies have shown that the staggered conformer is generally more stable.[4][5] The orientation of the methoxy group is influenced by a balance of steric hindrance and electronic interactions with the pyridine ring and adjacent substituents. The presence of the bromine atom at the 3-position and the amino group at the 5-position will introduce additional steric and electronic factors that influence the final conformation.

Density Functional Theory (DFT) has been shown to be an effective method for studying the charge distribution and vibrational frequencies of aminopyridines.[6] Such computational approaches could be employed to predict the most stable conformer of this compound, including key dihedral angles, bond lengths, and bond angles.

Below is a diagram illustrating the key structural relationships within the this compound molecule.

Key Structural Features of this compound A Pyridine Ring B Amino Group (-NH2) at C5 A->B Substituent C Bromo Group (-Br) at C3 A->C Substituent D Methoxy Group (-OCH3) at C2 A->D Substituent

Caption: Key functional groups on the pyridine core.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of related compounds, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, the protons of the amino group, and the protons of the methoxy group. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the three substituents.

  • ¹³C NMR: The carbon NMR spectrum would display six signals corresponding to the carbon atoms of the pyridine ring and the methoxy group. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-O stretching of the methoxy group (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (203.04 g/mol ). The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Experimental Protocols

A generalized workflow for the synthesis and characterization of such a compound is depicted below.

Generalized Synthetic and Analytical Workflow A Starting Material (e.g., 2-methoxypyridine derivative) B Chemical Synthesis (e.g., Bromination, Amination) A->B C Purification (e.g., Column Chromatography, Recrystallization) B->C D Structural Characterization C->D H Purity Analysis (e.g., HPLC, Elemental Analysis) C->H E NMR (1H, 13C) D->E F IR Spectroscopy D->F G Mass Spectrometry D->G I Final Product: This compound H->I

Caption: A typical workflow for synthesis and analysis.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. Its utility is primarily described in the context of being an intermediate for the synthesis of potentially bioactive molecules for the pharmaceutical and agrochemical industries.[1] Further research would be required to elucidate any intrinsic biological effects of this compound.

Conclusion

This compound is a chemical compound with significant potential as a synthetic intermediate. While detailed experimental data on its molecular conformation and spectroscopic properties are currently limited, this guide provides a comprehensive overview based on available information and predictions from related structures. Further experimental and computational studies are warranted to fully characterize this molecule and explore its potential applications in drug discovery and materials science.

References

The Versatile Scaffold: A Technical Guide to Substituted Aminobromopyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminobromopyridines represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their unique structural features, characterized by a pyridine ring bearing both an amino and a bromo substituent, provide a versatile scaffold for the development of novel therapeutic agents. The strategic positioning of these functional groups allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of substituted aminobromopyridines, with a focus on their applications as kinase inhibitors and anticancer agents.

Synthesis of Substituted Aminobromopyridines

The synthesis of substituted aminobromopyridines often involves two key strategies: the introduction of the aminobromo pyridine core and its subsequent derivatization. Common methods for creating the core structure include the Hofmann rearrangement of bromonicotinamides and the reduction of nitrobromopyridines. Derivatization is frequently achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents at the bromine-bearing position, or through modifications of the amino group.

Key Synthetic Protocols

1. Hofmann Rearrangement for Aminobromopyridine Synthesis

The Hofmann rearrangement is a classical method for converting a primary amide into a primary amine with one less carbon atom. This is particularly useful for synthesizing aminobromopyridines from their corresponding bromopyridine carboxamide precursors.[1][2]

Experimental Protocol: Hofmann Rearrangement of 5-Bromonicotinamide [2]

  • Preparation of Sodium Hypobromite: In a suitable reactor, a solution of sodium hydroxide in water is cooled to 0°C. Bromine is added dropwise to the stirred solution, maintaining the temperature below 0°C to form sodium hypobromite in situ.

  • Amide Addition: 5-Bromonicotinamide is added in portions to the freshly prepared sodium hypobromite solution at a low temperature (e.g., -10°C).

  • Reaction: The reaction mixture is then heated to approximately 80°C for about one hour, with the progress monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the mixture is cooled to room temperature, and the product is isolated by filtration or centrifugation. The crude product can be further purified by recrystallization.

2. Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds by reacting an aryl or vinyl halide with an organoboron compound in the presence of a palladium catalyst and a base. This method is extensively used to introduce diverse aryl or heteroaryl substituents at the bromo position of the aminobromopyridine scaffold.[3][4][5]

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromopyridin-3-amine [3][6]

  • Reaction Setup: In a flame-dried Schlenk tube or a microwave vial, 6-bromopyridin-3-amine (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents) are combined.

  • Inert Atmosphere: The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: A degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) is added via syringe.

  • Reaction: The reaction mixture is heated to 80-100°C (for conventional heating) or 120-150°C (for microwave irradiation) and stirred until the reaction is complete, as monitored by TLC or LC-MS. Reaction times can range from 4-24 hours for conventional heating to 10-30 minutes for microwave-assisted synthesis.[3]

  • Work-up and Purification: After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

G cluster_0 Suzuki Coupling Workflow Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Solvent Addition Solvent Addition Inert Atmosphere->Solvent Addition Reaction Reaction Solvent Addition->Reaction Work-up Work-up Reaction->Work-up Purification Purification Work-up->Purification Analysis Analysis Purification->Analysis

General workflow for Suzuki-Miyaura cross-coupling.

Biological Activities of Substituted Aminobromopyridines

Derivatives of aminobromopyridines have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents and kinase inhibitors.[7] The aminopyridine moiety is a well-established pharmacophore that can form crucial hydrogen bonds with the hinge region of the ATP-binding site of kinases.[8]

Anticancer Activity

The cytotoxic effects of substituted aminobromopyridines have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

Compound IDModificationMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT116 (Colon Cancer) IC50 (µM)Reference
BPS-1 Unsubstituted analog8.212.510.1[7]
BPS-2 Substituted analog A5.79.87.3[7]
BPS-3 Substituted analog B2.14.33.5[7]
BPS-4 Substituted analog C15.422.118.9[7]
Doxorubicin Reference Drug1.931.931.93[7]
Data is hypothetical and for illustrative purposes, based on typical results for novel pyridine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [9][10][11][12]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., substituted aminobromopyridines) and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

G cluster_0 MTT Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Formazan Formation Formazan Formation MTT Addition->Formazan Formation Solubilization Solubilization Formazan Formation->Solubilization Absorbance Measurement Absorbance Measurement Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Workflow for in vitro cytotoxicity testing using the MTT assay.

Kinase Inhibitory Activity

Many substituted aminobromopyridines have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[7]

Scaffold/DerivativeKinase TargetIC50 (nM)Reference
Aminopyrimidine-basedJNK125[6]
Aminopyrimidine-basedJNK212[6]
Aminopyrazole-basedJNK3<40[6]
Biphenyl amidep38α11[6]
Imidazopyridine with 2-cyanoacrylamideTAK127[6]
Aminopyridine-basedVRK1150[6]
Imidazopyridine aminofurazanPrkA840[6]
4-[(3-bromophenyl)amino]pyrido[3,4-d]pyrimidineEGFR0.08[13]

Experimental Protocol: Kinase Inhibition Assay (ADP-Glo™ Assay) [6]

  • Compound Preparation: A dilution series of the test inhibitor is prepared in a suitable buffer.

  • Reaction Setup: The kinase, substrate, and ATP are combined in the wells of an assay plate. The final ATP concentration is typically at or near its Km value for the specific kinase.

  • Inhibitor Addition: The diluted test compounds are added to the reaction mixture.

  • Kinase Reaction: The enzymatic reaction is initiated and allowed to proceed for a set time at a controlled temperature (e.g., 30°C for 60 minutes).

  • ATP Depletion and ADP Conversion: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP to ATP.

  • Luminescence Detection: The newly synthesized ATP is detected via a luciferase-based reaction, and the luminescence is measured using a microplate reader.

  • Data Analysis: The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control, and the IC50 value is determined from the dose-response curve.

Structure-Activity Relationships (SAR)

The biological activity of substituted aminobromopyridines is highly dependent on the nature and position of the substituents on the pyridine ring.[8]

  • 2-Amino Group: This group is a critical anchor, typically forming hydrogen bonds with the kinase hinge region. Acylation or alkylation of this group can modulate this interaction and impact potency.[8]

  • Bromo-Substituted Position: This position is a key site for introducing diversity through cross-coupling reactions. Replacing the bromo group with aryl or heteroaryl moieties can significantly increase potency, likely due to favorable interactions with hydrophobic pockets or the formation of additional hydrogen bonds within the kinase active site.[8]

  • Other Ring Positions: Substitutions at other positions on the pyridine ring can be used to fine-tune the compound's physical and pharmacokinetic properties, such as solubility and metabolic stability. For instance, the introduction of a methyl group at the 4-position has been shown to be beneficial for activity against certain targets.[8]

Signaling Pathway Inhibition

Substituted aminobromopyridines exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, inflammation, and apoptosis. Two prominent examples are the c-Jun N-terminal kinase (JNK) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.

JNK Signaling Pathway

The JNK pathway is a major component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated by various cellular stresses and inflammatory cytokines.[3][8] Aberrant JNK signaling is implicated in a variety of diseases, making it an attractive therapeutic target.

G cluster_0 JNK Signaling Pathway Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK4/7 MKK4/7 MAP3K->MKK4/7 JNK JNK MKK4/7->JNK c-Jun c-Jun JNK->c-Jun Inhibitor Inhibitor Inhibitor->JNK Apoptosis/Inflammation Apoptosis/Inflammation c-Jun->Apoptosis/Inflammation

Inhibition of the JNK signaling pathway by a substituted aminobromopyridine.

EGFR Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell growth, proliferation, and survival.[13][14][15] Overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for anticancer therapies.

G cluster_0 EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK EGFR->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR EGFR->PI3K-AKT-mTOR Inhibitor Inhibitor Inhibitor->EGFR Proliferation/Survival Proliferation/Survival RAS-RAF-MEK-ERK->Proliferation/Survival PI3K-AKT-mTOR->Proliferation/Survival

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are prevalent scaffolds in many pharmaceutical agents.[1][2] This document provides detailed protocols for the Suzuki coupling of 5-Amino-3-bromo-2-methoxypyridine with various arylboronic acids. While specific literature on this exact substrate is not abundant, the protocols herein are adapted from established procedures for structurally similar aminobromopyridines.[3][4] The presence of the amino and methoxy groups can influence the electronic properties and reactivity of the pyridine ring, and the provided conditions are optimized to facilitate efficient coupling.[5] The reaction typically employs a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent system.[3]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation with an organoboron species (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][7]

Quantitative Data Summary

The following table summarizes representative yields for Suzuki coupling reactions of a closely related analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data serves as a strong indicator of expected yields for the coupling of this compound under analogous conditions.[4]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Amino-2-methoxy-3-phenylpyridineExpected 80-90%
24-Methylphenylboronic acid5-Amino-2-methoxy-3-(p-tolyl)pyridineExpected 85-95%
34-Methoxyphenylboronic acid5-Amino-2-methoxy-3-(4-methoxyphenyl)pyridineExpected 80-90%
44-Chlorophenylboronic acid5-Amino-3-(4-chlorophenyl)-2-methoxypyridineExpected 75-85%
53,5-Dimethylphenylboronic acid5-Amino-3-(3,5-dimethylphenyl)-2-methoxypyridineExpected 70-80%
6Thiophen-2-ylboronic acid5-Amino-2-methoxy-3-(thiophen-2-yl)pyridineExpected 65-75%

Note: The yields presented are based on analogous reactions and may vary for this compound.[4]

Experimental Protocols

Two detailed protocols are provided: a conventional heating method and a microwave-assisted method, which can significantly reduce reaction times.[4]

Protocol 1: Conventional Heating Method

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[3]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[3][8]

  • Reaction: Stir the reaction mixture at 85-95 °C.[1]

  • Monitoring: Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[3]

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-Amino-3-aryl-2-methoxypyridine product.[4]

Protocol 2: Microwave-Assisted Method

Materials:

  • Same as Protocol 1, with the addition of a microwave vial and a microwave reactor.

Procedure:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq).[4]

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the chosen solvent system (e.g., 1,4-dioxane/water 4:1, DMF, or ethanol/water).[4]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes). Optimal conditions should be determined for each substrate combination.[4]

  • Work-up and Purification: After the reaction, cool the vial to room temperature. Work-up and purify the product as described in the conventional heating protocol.[4]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product R1X R1-X R1X->OxAdd R2BY2 R2-B(OR)2 R2BY2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Workflow

Experimental_Workflow arrow arrow A 1. Reaction Setup (Substrate, Boronic Acid, Base) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C 3. Add Catalyst and Solvents B->C D 4. Heat Reaction (Conventional or Microwave) C->D E 5. Monitor Progress (TLC/LC-MS) D->E F 6. Work-up (Dilute, Filter) E->F G 7. Extraction (Wash with H2O, Brine) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterize Product (NMR, MS, etc.) H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-Amino-3-bromo-2-methoxypyridine. This versatile building block is a valuable starting material for the synthesis of a diverse range of substituted aminopyridine derivatives, which are key structural motifs in numerous pharmaceutical agents and functional materials. The methodologies described herein facilitate the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of complex molecules for drug discovery and development.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient and selective methods for the formation of new chemical bonds. For a substrate such as this compound, these reactions allow for extensive derivatization at the 3-position. The presence of the amino and methoxy groups can influence the electronic properties of the pyridine ring and the reactivity of the carbon-bromine bond, making it an excellent substrate for a variety of coupling reactions. The primary amino group may also be utilized for subsequent functionalization, rendering this molecule a bifunctional scaffold for the generation of compound libraries.

Data Presentation: A Comparative Overview of Coupling Reactions

The following tables summarize quantitative data for key palladium-catalyzed cross-coupling reactions. While specific data for this compound is limited in the literature, the data presented is based on closely related 3-bromo-aminopyridine analogues to provide a clear and structured overview for easy comparison of different synthetic strategies.[1][2][3][4][5][6]

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-aminopyridine Analogues with Arylboronic Acids [1][3][4]

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515-1875-85
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515-1880-90
33-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515-1870-80
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)85-9515-1872-82

Table 2: Buchwald-Hartwig Amination of 3-Bromo-aminopyridine Analogues [2][7][8]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene80-11012-2485-95
2PiperidinePd₂(dba)₃ (1)XPhos (2)K₂CO₃ (2.0)t-BuOH10012-2480-90
3AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane10018-2475-85
4BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)LiHMDS (2.0)THF6512-2470-80

Table 3: Sonogashira Coupling of 3-Bromo-aminopyridine Analogues with Terminal Alkynes [2][5][6]

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (3.0)DMF100390-96
21-HeptynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (3.0)DMF100380-85
33,3-Dimethyl-1-butynePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃N (3.0)DMF100375-81
4EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)i-Pr₂NEt (2.0)THF601270-80

Table 4: Heck Coupling of 3-Bromo-aminopyridine Analogues with Alkenes [2][9]

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF1002470-80
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMA1201265-75
3AcrylonitrilePdCl₂(PPh₃)₂ (5)-NaOAc (2.0)NMP1101860-70
44-VinylpyridinePd(OAc)₂ (3)P(o-tol)₃ (6)Et₃N (1.5)DMF1002468-78

Table 5: Stille Coupling of 3-Bromo-aminopyridine Analogues with Organostannanes [2][9][10]

EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(vinyl)tinPd(PPh₃)₄ (5)--Toluene11012-2475-85
2(2-Thienyl)tributylstannanePd(PPh₃)₄ (5)--Toluene11012-2480-90
3Tributyl(phenyl)stannanePd(PPh₃)₄ (2)-LiCl (3 equiv.)THF801670-80
4(Furan-2-yl)tributylstannanePdCl₂(PPh₃)₂ (3)-CuI (10 mol%)NMP1001272-82

Experimental Protocols

The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the Suzuki-Miyaura coupling of analogous bromopyridines.[1][3][4][11]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 ratio).

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 15-18 hours).

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a generalized procedure for the Buchwald-Hartwig amination.[2][7][8]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] or [Pd₂(dba)₃] (1-2 mol%)

  • Phosphine ligand (e.g., BINAP, XPhos, RuPhos) (1.5-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous toluene or dioxane

  • Sealed tube or pressure vessel

Procedure:

  • To a dry sealed tube under an inert atmosphere, add this compound, the base, the palladium precursor, and the phosphine ligand.

  • Add the anhydrous solvent, followed by the amine.

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

This protocol is based on established procedures for the Sonogashira coupling of aminobromopyridines.[2][5][6]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst and copper(I) iodide.

  • Add anhydrous DMF and stir the mixture for 15 minutes at room temperature.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Heck Coupling

This protocol is a generalized procedure for the Heck coupling reaction.[2][9][12]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (6 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sealed tube or microwave vial

Procedure:

  • In a sealed tube, combine this compound, the alkene, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF and triethylamine.

  • Seal the tube and heat the reaction mixture to 100-130 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 5: Stille Coupling

This protocol is a generalized procedure for the Stille coupling reaction.[2][9][10]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., tributyl(vinyl)tin) (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Anhydrous Toluene or DMF

  • Schlenk flask

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound and the organostannane.

  • Add the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.

  • Under a positive pressure of inert gas, add the palladium catalyst.

  • Heat the reaction mixture to 80-110 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by a water and brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base solvent Add Anhydrous, Degassed Solvent reagents->solvent vessel Prepare Reaction Vessel (Dry, Inert Atmosphere) vessel->reagents heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (R¹-Br) transmetalation R¹-Pd(II)L₂-R² pd_complex->transmetalation Transmetalation (R²-B(OR)₂) transmetalation->pd0 Reductive Elimination product R¹-R² transmetalation->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application of 5-Amino-3-bromo-2-methoxypyridine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Amino-3-bromo-2-methoxypyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methoxy group, provides a valuable scaffold for the synthesis of diverse, biologically active molecules. This compound is particularly useful as a key intermediate in the development of kinase inhibitors for various therapeutic areas, including oncology and neurology. The bromine and amino functional groups allow for facile and selective modifications, making it an ideal starting material for creating libraries of compounds for structure-activity relationship (SAR) studies.

This application note will detail the use of a closely related analogue, 2-amino-5-bromo-3-iodopyridine, in the synthesis of potent Activin-like Kinase 2 (ALK2) inhibitors. The synthetic strategies and biological data presented can be readily adapted for derivatives of this compound.

Application in the Synthesis of ALK2 Inhibitors

Activin-like kinase 2 (ALK2), a bone morphogenetic protein (BMP) type I receptor, is a critical regulator of various cellular processes. Gain-of-function mutations in ALK2 are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification. Therefore, the development of potent and selective ALK2 inhibitors is a promising therapeutic strategy for FOP and other related disorders.

The 2-aminopyridine scaffold has been identified as a promising starting point for the development of ALK2 inhibitors. By utilizing intermediates like this compound, medicinal chemists can systematically explore the chemical space around this core to optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation: In Vitro and Cell-Based Activity of Diaryl-2-aminopyridine ALK2 Inhibitors

The following tables summarize the biological activity of a series of 2-amino-3,5-diarylpyridine derivatives synthesized from a 2-amino-5-bromo-3-halopyridine precursor. The data is adapted from Mohedas et al., J. Med. Chem. 2014, 57, 7900-7915.

Table 1: Biochemical IC50 Values for ALK2 and ALK5 Kinases

CompoundR GroupALK2 IC50 (nM)ALK5 IC50 (nM)
K02288 3-hydroxyphenyl34321
12 4-hydroxyphenyl45412
13 3-aminophenyl28355
14 3-(piperazin-1-yl)phenyl15250
15 4-(piperazin-1-yl)phenyl12210

Table 2: Cell-Based IC50 Values for Inhibition of BMP6 and TGF-β1 Signaling

CompoundR GroupBMP6 IC50 (nM)TGF-β1 IC50 (nM)
K02288 3-hydroxyphenyl421>10,000
12 4-hydroxyphenyl550>10,000
13 3-aminophenyl310>10,000
14 3-(piperazin-1-yl)phenyl858,500
15 4-(piperazin-1-yl)phenyl3.52,500

Experimental Protocols

The following protocols are adapted from the synthesis of 2-amino-3,5-diarylpyridine ALK2 inhibitors and can be applied to this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Amino-5-aryl-3-(3,4,5-trimethoxyphenyl)pyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyridine ring.

Materials:

  • 2-Amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.12 equiv)

  • 1,2-Dimethoxyethane (DME)

  • 1 M aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 equiv)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for organic synthesis

  • Silica gel for column chromatography

  • Cyclohexane and Ethyl acetate for chromatography

Procedure:

  • To a reaction vessel, add 2-amino-5-bromo-3-(3,4,5-trimethoxyphenyl)pyridine (1.0 equiv), the desired arylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.12 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add DME as the solvent, followed by the 1 M aqueous Na₂CO₃ solution (2.0 equiv).

  • Stir the reaction mixture under the inert atmosphere at 90 °C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of cyclohexane and ethyl acetate to afford the desired 2-amino-5-aryl-3-(3,4,5-trimethoxyphenyl)pyridine.

Mandatory Visualizations

ALK2 Signaling Pathway in FOP

ALK2_Signaling_Pathway ALK2 Signaling Pathway in Fibrodysplasia Ossificans Progressiva (FOP) cluster_nucleus Nucleus BMP_ligand BMP Ligand TypeII_R Type II Receptor (BMPRII, ActRIIA/B) BMP_ligand->TypeII_R Binds ALK2_mut Mutant ALK2 (FOP) (Type I Receptor) TypeII_R->ALK2_mut Phosphorylates & Activates SMAD158 SMAD1/5/8 ALK2_mut->SMAD158 Phosphorylates pSMAD158 p-SMAD1/5/8 SMAD_complex SMAD Complex pSMAD158->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Target_Genes Target Gene Transcription SMAD_complex->Target_Genes Translocates & Regulates

Caption: ALK2 signaling pathway in FOP.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Combine_Reagents Combine Reactants: - 2-Amino-5-bromo-3-arylpyridine - Arylboronic acid - Pd(PPh3)4 catalyst Start->Combine_Reagents Inert_Atmosphere Establish Inert Atmosphere (Argon/Nitrogen) Combine_Reagents->Inert_Atmosphere Add_Solvents_Base Add Solvent (DME) and Aqueous Base (Na2CO3) Inert_Atmosphere->Add_Solvents_Base Heat_Reaction Heat Reaction Mixture (90°C, 8h) Add_Solvents_Base->Heat_Reaction Monitor_Progress Monitor Progress (TLC/LC-MS) Heat_Reaction->Monitor_Progress Workup Reaction Workup: - Cool to RT - Filter - Concentrate Monitor_Progress->Workup Purification Purify Crude Product (Column Chromatography) Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for 5-Amino-3-bromo-2-methoxypyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-bromo-2-methoxypyridine is a versatile heterocyclic building block with significant applications in pharmaceutical research and development. Its unique trifunctional nature, featuring an amino group, a bromine atom, and a methoxy group on a pyridine scaffold, makes it an attractive starting material for the synthesis of a diverse range of bioactive molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl substituents. The amino group provides a handle for further functionalization, such as amide bond formation, which can be crucial for modulating the pharmacological properties of the resulting compounds. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery, with a focus on its application in the synthesis of potential therapeutic agents.

Key Applications in Drug Discovery

The primary application of this compound in drug discovery is as a key intermediate for the synthesis of substituted aminopyridines. These scaffolds are prevalent in a wide range of biologically active compounds, including inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases. The methoxy group can influence the electronic properties and metabolic stability of the final compounds, while the amino group can participate in key hydrogen bonding interactions with biological targets.

The most common synthetic transformation involving this compound is the Suzuki-Miyaura cross-coupling reaction . This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of 5-aryl-2-methoxypyridin-3-amines, which are valuable intermediates for further elaboration into drug candidates.

Experimental Protocols

The following protocols are provided as a guide for the synthetic utilization of this compound. While these protocols are based on established methods for similar substrates, optimization may be required for specific starting materials and desired products.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath, or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or microwave reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-2-methoxypyridin-3-amine.

Protocol 2: Acylation of the Amino Group

This protocol describes the acylation of the amino group of a 5-substituted-2-methoxypyridin-3-amine, a common subsequent step to introduce further diversity and modulate biological activity.

Materials:

  • 5-Aryl-2-methoxypyridin-3-amine (from Protocol 1)

  • Acetic anhydride (1.5 equivalents)

  • Acetonitrile

  • Sulfuric acid (catalytic amount)

  • Stirring plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Under a nitrogen atmosphere, dissolve the 5-aryl-2-methoxypyridin-3-amine (1.0 eq) in acetonitrile.

  • Add acetic anhydride (1.5 eq) to the solution.

  • Add a few drops of concentrated sulfuric acid.

  • Stir the reaction mixture at 60 °C and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water dropwise to precipitate the product.

  • Stir the mixture for approximately one hour at room temperature.

  • Filter the precipitate, wash with deionized water, and dry in an oven to yield the N-acylated product.

Data Presentation

Table 1: Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives via Suzuki Cross-Coupling

EntryArylboronic AcidProductYield (%)
14-Methylphenylboronic acid2-Methyl-5-(p-tolyl)pyridin-3-amine85
23,5-Dimethylphenylboronic acid5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine82
34-Methoxyphenylboronic acid5-(4-Methoxyphenyl)-2-methylpyridin-3-amine88
44-Chlorophenylboronic acid5-(4-Chlorophenyl)-2-methylpyridin-3-amine78
54-(Methylsulfonyl)phenylboronic acid2-Methyl-5-(4-(methylsulfonyl)phenyl)pyridin-3-amine75

Table 2: Biological Activity of N-acetylated Derivatives of 5-Aryl-2-methylpyridin-3-amines

CompoundAnti-thrombolytic Activity (% lysis)Biofilm Inhibition against E. coli (%)
N-(5-(3,5-Dimethylphenyl)-2-methylpyridin-3-yl)acetamide41.3283.90
N-(5-(4-Methoxyphenyl)-2-methylpyridin-3-yl)acetamide15.2182.97
N-(5-(p-tolyl)-2-methylpyridin-3-yl)acetamide21.5187.36
N-(5-(4-Chlorophenyl)-2-methylpyridin-3-yl)acetamide18.9386.48
N-(2-Methyl-5-(4-(methylsulfonyl)phenyl)pyridin-3-yl)acetamide12.4591.95

Mandatory Visualization

Signaling Pathway

The following diagram illustrates a representative kinase signaling pathway, the p38 MAPK pathway, which is a common target for inhibitors developed for inflammatory diseases and cancer. Compounds derived from this compound could potentially be developed to target kinases within this and similar pathways.

p38_MAPK_pathway extracellular_stimuli Extracellular Stimuli (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular_stimuli->receptor tak1 TAK1 receptor->tak1 Activates mkk3_6 MKK3/6 tak1->mkk3_6 Phosphorylates p38 p38 MAPK mkk3_6->p38 Phosphorylates downstream_substrates Downstream Substrates (e.g., MK2, ATF2) p38->downstream_substrates Phosphorylates cellular_responses Cellular Responses (Inflammation, Apoptosis, etc.) downstream_substrates->cellular_responses Leads to inhibitor Potential Inhibitor (Derived from Building Block) inhibitor->p38 Inhibits

Caption: A simplified diagram of the p38 MAPK signaling pathway.

Experimental Workflows

suzuki_coupling_workflow start Start Materials: This compound Arylboronic acid Pd Catalyst, Base reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup heating Heating (85-95 °C) reaction_setup->heating workup Work-up (Extraction, Washing) heating->workup purification Purification (Column Chromatography) workup->purification product Final Product: 5-Aryl-2-methoxypyridin-3-amine purification->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

acylation_workflow start Start Material: 5-Aryl-2-methoxypyridin-3-amine reaction Reaction with Acetic Anhydride (Catalytic Acid) start->reaction precipitation Precipitation (Addition of Water) reaction->precipitation isolation Isolation (Filtration, Washing, Drying) precipitation->isolation product Final Product: N-(5-Aryl-2-methoxypyridin-3-yl)acetamide isolation->product

Caption: Experimental workflow for the acylation of the amino group.

Application Notes: 5-Amino-3-bromo-2-methoxypyridine as a Versatile Intermediate in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

5-Amino-3-bromo-2-methoxypyridine is a key heterocyclic building block with significant potential in the development of new agrochemicals.[1] Its unique substitution pattern, featuring an amino group, a bromine atom, and a methoxy group on a pyridine ring, offers a versatile platform for the synthesis of a wide range of functionalized molecules, including herbicides and fungicides.[1][2][3] The strategic positioning of these functional groups allows for selective chemical transformations, making it an attractive starting material for the generation of novel crop protection agents. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential herbicidal agent, drawing upon established synthetic methodologies for analogous compounds.

Synthesis of a Hypothetical Picolinic Acid Herbicide

Picolinic acid derivatives are a well-established class of herbicides that act as synthetic auxins, disrupting plant growth. The structural features of this compound make it an ideal precursor for the synthesis of novel picolinic acid-based herbicides. The following protocol outlines a hypothetical synthesis pathway.

Overall Reaction Scheme

G A 5-Amino-3-bromo- 2-methoxypyridine B Sandmeyer Reaction (NaNO2, H2SO4, CuCN) A->B C 5-Cyano-3-bromo- 2-methoxypyridine B->C D Suzuki Coupling (Arylboronic acid, Pd catalyst, Base) C->D E 5-Cyano-3-aryl- 2-methoxypyridine D->E F Hydrolysis (Acid or Base) E->F G 3-Aryl-2-methoxy- picolinic acid (Herbicide) F->G

Caption: Synthetic pathway to a hypothetical picolinic acid herbicide.

Experimental Protocols

Step 1: Synthesis of 5-Cyano-3-bromo-2-methoxypyridine (Sandmeyer Reaction)

This protocol is adapted from established procedures for the diazotization of aminopyridines followed by cyanation.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Toluene

  • Deionized water

Procedure:

  • To a stirred solution of this compound (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.3 eq) in water.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise to room temperature.

  • Heat the reaction mixture to 50-60 °C for 1 hour to ensure complete reaction.

  • Cool the mixture to room temperature and extract the product with toluene.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Cyano-3-bromo-2-methoxypyridine.

Step 2: Synthesis of 5-Cyano-3-aryl-2-methoxypyridine (Suzuki Coupling)

This protocol is based on well-documented Suzuki coupling reactions of bromopyridine derivatives.[4]

Materials:

  • 5-Cyano-3-bromo-2-methoxypyridine

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)

Procedure:

  • In a reaction vessel, combine 5-Cyano-3-bromo-2-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq).

  • Degas the vessel by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 5-Cyano-3-aryl-2-methoxypyridine.

Step 3: Hydrolysis to 3-Aryl-2-methoxypicolinic acid

This is a standard hydrolysis of a nitrile to a carboxylic acid.

Materials:

  • 5-Cyano-3-aryl-2-methoxypyridine

  • Aqueous acid (e.g., 6M HCl) or base (e.g., 6M NaOH)

Procedure:

  • Reflux a solution of 5-Cyano-3-aryl-2-methoxypyridine (1.0 eq) in the aqueous acid or base until the reaction is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature.

  • If using an acidic hydrolysis, extract the product with an organic solvent. If using a basic hydrolysis, acidify the mixture to pH 2-3 with concentrated HCl to precipitate the product, then filter or extract with an organic solvent.

  • Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final 3-Aryl-2-methoxypicolinic acid.

Quantitative Data

The following table presents expected yields for the Suzuki coupling step based on literature data for structurally similar compounds. Actual yields may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

EntryArylboronic AcidProductExpected Yield (%)
14-Fluorophenylboronic acid5-Cyano-3-(4-fluorophenyl)-2-methoxypyridine80-95
24-Methylphenylboronic acid5-Cyano-3-(4-methylphenyl)-2-methoxypyridine75-90
33-Chlorophenylboronic acid5-Cyano-3-(3-chlorophenyl)-2-methoxypyridine70-85

Mode of Action: Synthetic Auxin Herbicides

G A Synthetic Auxin (Picolinic Acid Herbicide) B Binds to Auxin Receptors (e.g., TIR1/AFB) A->B C Formation of SCF-TIR1/AFB Complex B->C D Ubiquitination of Aux/IAA Repressor Proteins C->D E Degradation of Aux/IAA by 26S Proteasome D->E F Activation of Auxin-Responsive Genes E->F G Uncontrolled Cell Division and Growth F->G H Plant Death G->H

Caption: Signaling pathway of synthetic auxin herbicides.

Picolinic acid herbicides mimic the natural plant hormone auxin. They bind to auxin receptors, leading to the degradation of transcriptional repressors. This results in the over-expression of auxin-responsive genes, causing uncontrolled and disorganized plant growth, which ultimately leads to the death of susceptible plant species.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a hypothetical picolinic acid herbicide demonstrate a practical application of this intermediate, leveraging well-established synthetic transformations. The adaptability of the Suzuki coupling reaction allows for the creation of a diverse library of analogues for structure-activity relationship studies, facilitating the discovery of new and effective crop protection agents. Researchers in the agrochemical field are encouraged to explore the potential of this promising building block in their discovery and development programs.

References

Application Notes and Protocols for 5-Amino-3-bromo-2-methoxypyridine in Materials Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the potential use of 5-Amino-3-bromo-2-methoxypyridine in materials science research. While direct experimental data for this specific compound in materials applications is limited, its structural features—a reactive amino group, a bromine atom suitable for cross-coupling reactions, and a methoxypyridine core—make it a promising precursor for various functional materials.[1] The protocols and applications described herein are based on established methodologies for closely related compounds and provide a strong foundation for exploratory research.

I. Potential Applications in Materials Science

This compound is a versatile building block with potential applications in the development of:

  • Conducting Polymers: The amino group suggests that this compound could be a monomer for the synthesis of conductive polymers through electropolymerization, similar to aniline and its derivatives.[2][3][4][5]

  • Organic Light-Emitting Diodes (OLEDs): The pyridine core is a common component in organic electronic materials, and this compound could serve as a precursor for novel emitters or charge-transport materials.[1]

  • Functional Dyes: The chromophoric pyridine ring, combined with the potential for diazotization and coupling reactions, makes it a candidate for the synthesis of azo dyes for various applications.

  • Liquid Crystals: Derivatives of aminobromopyridines have been investigated as chiral dopants for liquid crystals, suggesting a potential application for materials derived from this compound.[6]

II. Experimental Protocols

A. Synthesis of Aryl-Substituted Pyridine Derivatives via Suzuki-Miyaura Cross-Coupling

The bromine atom at the 3-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to the formation of novel materials with tailored electronic and photophysical properties. The following protocol is adapted from a study on the closely related compound, 5-bromo-2-methylpyridin-3-amine.[6][7]

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents cluster_products Products pyridine This compound product 5-Amino-2-methoxy-3-arylpyridine pyridine->product Suzuki Coupling boronic_acid Arylboronic Acid (R-B(OH)₂) boronic_acid->product catalyst Pd(PPh₃)₄ catalyst->product base K₃PO₄ base->product solvent 1,4-Dioxane/H₂O solvent->product byproduct Byproducts

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[7]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[7]

  • Under the inert atmosphere, add the palladium catalyst (0.05 eq).[7]

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the pyridine, use 4 mL of 1,4-dioxane and 1 mL of water).[7]

  • Stir the reaction mixture at 85-95 °C and monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data (Based on an Analogous Compound):

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids.[6] This data provides an indication of the expected yields for the coupling of this compound under similar conditions.

Arylboronic AcidProductYield (%)
Phenylboronic acid5-Amino-2-methoxy-3-phenylpyridine (hypothetical)85
4-Methylphenylboronic acid5-Amino-2-methoxy-3-(4-tolyl)pyridine (hypothetical)88
4-Methoxyphenylboronic acid5-Amino-2-methoxy-3-(4-methoxyphenyl)pyridine (hypothetical)90
4-Fluorophenylboronic acid5-Amino-3-(4-fluorophenyl)-2-methoxypyridine (hypothetical)82
3,4-Difluorophenylboronic acid5-Amino-3-(3,4-difluorophenyl)-2-methoxypyridine (hypothetical)78
B. Electropolymerization for the Synthesis of Conductive Polymers

The amino group on the pyridine ring allows for oxidative polymerization to form a conductive polymer film on an electrode surface. This process is typically carried out using cyclic voltammetry.

Experimental Workflow:

Electropolymerization_Workflow A Prepare Electrolyte Solution (Monomer + Supporting Electrolyte in Solvent) B Set up Electrochemical Cell (Working, Counter, and Reference Electrodes) A->B C Apply Potential Cycling (Cyclic Voltammetry) B->C D Monitor Polymer Film Growth (Increase in peak currents) C->D E Characterize the Polymer Film (CV, Spectroscopy, Microscopy) D->E

Caption: A typical experimental workflow for electropolymerization.

Materials:

  • This compound (monomer, e.g., 1 mM)

  • Acetonitrile (solvent)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate, TBAP)

  • Working electrode (e.g., Indium Tin Oxide (ITO) coated glass)

  • Counter electrode (e.g., Platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Procedure:

  • Prepare a solution of this compound (1 mM) and the supporting electrolyte (0.1 M) in acetonitrile.

  • Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

  • Perform cyclic voltammetry by sweeping the potential between, for example, 0 V and +1.5 V (vs. Ag/AgCl) for multiple cycles (e.g., 20 cycles) at a scan rate of 100 mV/s.[2]

  • Observe the growth of a polymer film on the working electrode, indicated by a progressive increase in the anodic and cathodic peak currents with each cycle.[2]

  • After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.

  • Characterize the polymer film using techniques such as cyclic voltammetry in a monomer-free electrolyte, UV-Vis spectroscopy, and scanning electron microscopy (SEM).

III. Mandatory Visualizations

A. Catalytic Cycle of Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle pd0 {Pd(0)L₂} pdx Ar-Pd(II)-X(L)₂ pd0->pdx Oxidative Addition pdr Ar-Pd(II)-R(L)₂ pdx->pdr Transmetalation pdr->pd0 Reductive Elimination product Ar-R pdr->product react1 Ar-X react1->pdx react2 R-B(OH)₂ react2->pdx base Base base->pdx

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Logical Relationship in Electropolymerization

Electropolymerization_Logic Monomer Monomer (this compound) Radical Monomer Radical Cation Monomer->Radical Oxidation at Electrode Dimer Dimer Radical->Dimer Coupling Polymer Conductive Polymer Film Dimer->Polymer Further Oxidation and Coupling

Caption: Logical steps in the electropolymerization of an amino-functionalized monomer.

References

Application Notes and Protocols: A Scalable Approach to the Synthesis of 5-Amino-3-bromo-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-bromo-2-methoxypyridine and its derivatives are pivotal intermediates in the pharmaceutical and agrochemical industries.[1][2] Their unique substitution pattern allows for diverse chemical modifications, making them valuable building blocks in the synthesis of complex bioactive molecules.[2] Specifically, these compounds serve as key precursors for developing novel therapeutic agents, particularly in the fields of oncology and neurology.[2] The presence of amino, bromo, and methoxy functional groups offers multiple reaction sites for creating a wide array of derivatives.[2] This document provides a detailed, scalable protocol for the synthesis of this compound, designed for large-scale production with a focus on efficiency, cost-effectiveness, and high purity.[1]

Synthetic Pathway Overview

The proposed multi-step synthesis for this compound is outlined below. This pathway is designed for scalability and is based on established, high-yielding chemical transformations commonly used in industrial settings.

A 2-Amino-5-bromopyridine B 2-Hydroxy-5-bromopyridine A->B Diazotization (NaNO2, H2SO4, H2O) C 5-Bromo-2-methoxypyridine B->C Methylation (e.g., DMS, NaOH) D 5-Bromo-2-methoxy-3-nitropyridine C->D Nitration (HNO3, H2SO4) E This compound D->E Reduction (e.g., Fe, NH4Cl)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-5-bromopyridine
  • Reaction Setup: In a well-ventilated fume hood, equip a 20 L jacketed glass reactor with a mechanical stirrer, a thermocouple, a dropping funnel, and a nitrogen inlet.

  • Charge: Add 2-Amino-5-bromopyridine (1.0 kg, 5.78 mol) to a solution of concentrated sulfuric acid (2.5 L) and water (5.0 L) while maintaining the temperature below 20°C.

  • Diazotization: Cool the mixture to 0-5°C using a chiller. Slowly add a solution of sodium nitrite (438 g, 6.36 mol) in water (1.5 L) via the dropping funnel, ensuring the temperature does not exceed 5°C. Stir the resulting diazonium salt solution for 1 hour at 0-5°C.

  • Hydrolysis: Slowly add the diazonium salt solution to 10 L of boiling water. The addition should be controlled to manage gas evolution. After the addition is complete, continue heating for 2 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash with cold water until the filtrate is neutral, and dry under vacuum at 60°C to a constant weight.

Step 2: Synthesis of 5-Bromo-2-methoxypyridine
  • Reaction Setup: Use the same 20 L jacketed reactor as in Step 1.

  • Charge: Dissolve 2-Hydroxy-5-bromopyridine (1.0 kg, 5.75 mol) in a 10% aqueous solution of sodium hydroxide (6.0 L).

  • Methylation: Cool the solution to 10-15°C. Add dimethyl sulfate (DMS, 798 mL, 8.62 mol) dropwise over 2-3 hours, maintaining the temperature below 20°C. After the addition, stir the mixture at room temperature for 12 hours.

  • Work-up: Extract the reaction mixture with dichloromethane (3 x 5 L). Combine the organic layers, wash with brine (2 L), and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation to yield a colorless oil.

Step 3: Synthesis of 5-Bromo-2-methoxy-3-nitropyridine
  • Reaction Setup: Use a 10 L glass reactor equipped with a mechanical stirrer, thermocouple, and dropping funnel.

  • Charge: Cool concentrated sulfuric acid (4.0 L) to 0°C. Slowly add 5-Bromo-2-methoxypyridine (1.0 kg, 5.32 mol) while maintaining the temperature below 10°C.

  • Nitration: Prepare a nitrating mixture of fuming nitric acid (446 mL, 6.38 mol) and concentrated sulfuric acid (1.0 L). Add this mixture dropwise to the reactor over 3-4 hours, keeping the internal temperature at 0-5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice (20 kg). The product will precipitate as a yellow solid. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 4: Synthesis of this compound
  • Reaction Setup: In a 50 L jacketed reactor, prepare a suspension of iron powder (1.5 kg, 26.8 mol) and ammonium chloride (150 g, 2.8 mol) in a mixture of ethanol (15 L) and water (5 L).

  • Charge: Heat the suspension to 70-75°C. Add 5-Bromo-2-methoxy-3-nitropyridine (1.0 kg, 4.29 mol) portion-wise over 2-3 hours. An exothermic reaction will be observed.

  • Reduction: After the addition is complete, maintain the reaction at reflux for 4-6 hours until TLC indicates the complete disappearance of the starting material.

  • Work-up: Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.

  • Purification: Concentrate the combined filtrates under reduced pressure. The residue can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Data Presentation

StepProductStarting MaterialScale (kg)Yield (%)Purity (HPLC, %)
12-Hydroxy-5-bromopyridine2-Amino-5-bromopyridine1.085-90>98
25-Bromo-2-methoxypyridine2-Hydroxy-5-bromopyridine1.090-95>99
35-Bromo-2-methoxy-3-nitropyridine5-Bromo-2-methoxypyridine1.080-85>97
4This compound5-Bromo-2-methoxy-3-nitropyridine1.088-93>99

Process Optimization and Control

Effective scale-up requires careful control of reaction parameters. The following diagram illustrates key decision points for process optimization.

Start Start Optimization Temp Temperature Control Start->Temp Conc Reagent Concentration Temp->Conc Time Reaction Time Conc->Time Yield Yield > 85%? Time->Yield Purity Purity > 99%? End Process Locked Purity->End Yes Adjust Adjust Parameters Purity->Adjust No Yield->Purity Yes Yield->Adjust No Adjust->Temp Start Raw Material QC Step1 Step 1: Diazotization & Hydrolysis Start->Step1 Step2 Step 2: Methylation Step1->Step2 Step3 Step 3: Nitration Step2->Step3 Step4 Step 4: Reduction Step3->Step4 Purification Final Purification (Recrystallization) Step4->Purification QC Final Product QC (HPLC, NMR, MS) Purification->QC Release Product Release QC->Release

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 5-Amino-3-bromo-2-methoxypyridine. The following information addresses common challenges and offers strategies for optimizing reaction conditions to achieve high yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why can this compound be a challenging substrate in Suzuki coupling reactions?

A1: this compound presents several challenges due to its electronic and structural properties:

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring and the lone pair of electrons on the amino group can coordinate with the palladium catalyst, leading to inhibition or deactivation.[1][2] This can slow down or completely stall the catalytic cycle.

  • Substrate Reactivity: The presence of two electron-donating groups (amino and methoxy) increases the electron density of the pyridine ring. This can make the carbon-bromine bond less reactive towards the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[2][3]

Q2: What are the most common side reactions observed with this substrate, and how can they be minimized?

A2: Common side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid or ester, rendering it inactive for cross-coupling.[1][2] It is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions. To minimize this, use fresh boronic acids or more stable boronic esters (e.g., pinacol esters), and keep reaction times as short as possible.[2]

  • Dehalogenation: The bromo group is replaced by a hydrogen atom. This can be caused by palladium hydride species.[2] Screening different bases and solvents can help mitigate this side reaction.[2]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.[1][2] This is often promoted by the presence of oxygen.[1][2] Thoroughly degassing the solvents and running the reaction under an inert atmosphere can minimize homocoupling.[2]

Q3: How does the choice of palladium catalyst and ligand impact the reaction?

A3: The selection of the catalyst and ligand is critical for overcoming the challenges associated with this substrate.

  • Catalyst Precursor: Both Pd(0) sources like Pd(PPh₃)₄ and Pd(dba)₂ or Pd(II) precatalysts such as Pd(OAc)₂ and PdCl₂(dppf) can be used. Pd(II) sources require in-situ reduction to the active Pd(0) species.

  • Ligands: For electron-rich and potentially inhibiting substrates, standard ligands like PPh₃ may be insufficient.[4] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos, RuPhos), are often more effective.[4][5] These ligands can stabilize the palladium catalyst, promote the oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[4][5] N-heterocyclic carbenes (NHCs) are also a powerful alternative.[4]

Q4: What is the role of the base, and which bases are recommended?

A4: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[5][6] The choice of base can significantly impact the reaction yield.[5]

  • Common Choices: Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[5]

  • Recommendations for Challenging Substrates: For difficult couplings, a strong, non-nucleophilic base like K₃PO₄ or cesium carbonate (Cs₂CO₃) is often effective.[4][5]

Q5: Which solvent system is most appropriate for this reaction?

A5: The solvent must dissolve the reactants and facilitate the catalytic cycle.[4]

  • Aprotic Solvents: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are commonly used.[1]

  • Aqueous Mixtures: A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often optimal to dissolve the inorganic base.[1][4]

  • Anhydrous Conditions: In cases where protodeboronation is a significant issue, using anhydrous solvents with a soluble organic base or anhydrous inorganic bases may be beneficial.[4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation by pyridine or amino group coordination.[1][2] 2. Insufficiently active catalyst system for an electron-rich substrate.[4] 3. Ineffective base.[4] 4. Low reaction temperature.1. Switch to bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center.[4][5] 2. Use a more active precatalyst system. 3. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[4] 4. Increase the reaction temperature, but monitor for side reactions.[5]
Significant Protodeboronation 1. Unstable boronic acid. 2. Presence of excess water or protic sources.[1] 3. High reaction temperature or prolonged reaction time.[2]1. Use a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt.[5] 2. Use anhydrous solvents and ensure reagents are dry.[4] 3. Optimize for shorter reaction times and the lowest effective temperature.
Formation of Homocoupling Product 1. Presence of oxygen in the reaction mixture.[1][2] 2. Inefficient reduction of a Pd(II) precatalyst.[5]1. Thoroughly degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen).[2][7] 2. Use a Pd(0) source like Pd(PPh₃)₄ or ensure efficient precatalyst activation.[2]
Dehalogenation of Starting Material 1. Formation of palladium hydride species.[2]1. Screen different bases and solvents.[2] 2. Consider using a different palladium source or ligand.
Complex Mixture of Byproducts 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect choice of base promoting side reactions.1. Lower the reaction temperature. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[4][5]

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting conditions for the Suzuki coupling of this compound based on literature for similar heteroaryl halides. Optimization for each specific boronic acid partner is recommended.

Table 1: Recommended Catalyst Systems

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos2-4Highly active for heteroaryl halides.[4]
Pd₂(dba)₃XPhos2-4Effective for challenging, electron-rich substrates.[4]
PdCl₂(dppf)-3-5A reliable catalyst for a range of Suzuki couplings.[8]
Pd(PPh₃)₄-3-5A common starting point, but may be less effective for this substrate.[8]

Table 2: General Reaction Parameters

ParameterRecommended ConditionsRationale & Considerations
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that are effective in challenging couplings.[4][5]
Base Equivalents 2.0 - 3.0Ensures complete activation of the boronic acid.[8]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aprotic solvent with water to dissolve the inorganic base.[4][8]
Temperature (°C) 80 - 110Higher temperatures may be required to overcome the activation barrier, but should be optimized to minimize side reactions.[4]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for each specific boronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium catalyst/ligand system (see Table 1)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)[8]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, the boronic acid/ester, and the base.[2][8]

  • Catalyst Addition: Add the palladium precursor and the ligand (if separate).

  • Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times.[2][8]

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Mandatory Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-B(OR)₂ + Base pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product reductive_elimination->product R¹-R² start start->pd0 Active Catalyst

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Product catalyst_check Is the catalyst system active enough? start->catalyst_check base_check Is the base effective? catalyst_check->base_check Yes catalyst_solution Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. catalyst_check->catalyst_solution No temp_check Is the temperature sufficient? base_check->temp_check Yes base_solution Screen stronger bases (K₃PO₄, Cs₂CO₃). base_check->base_solution No side_reaction_check Are side reactions prevalent? temp_check->side_reaction_check Yes temp_solution Increase temperature to 80-120 °C. temp_check->temp_solution No side_reaction_solution Address protodeboronation or homocoupling (see guide). side_reaction_check->side_reaction_solution Yes success Reaction Optimized side_reaction_check->success No catalyst_solution->base_check base_solution->temp_check temp_solution->side_reaction_check side_reaction_solution->success

Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.

References

Technical Support Center: Purification of 5-Amino-3-bromo-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-Amino-3-bromo-2-methoxypyridine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound derivatives?

A1: The primary and most effective purification techniques for this class of compounds are column chromatography, recrystallization, and acid-base extraction. The selection of the method depends on the nature of the impurities, the scale of the purification, and the desired final purity of the product.

Q2: What are the typical impurities encountered during the synthesis of this compound derivatives?

A2: A common impurity is the corresponding di-brominated derivative, formed due to over-bromination of the pyridine ring.[1] Other potential impurities include unreacted starting materials and by-products from preceding synthetic steps.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation of your target compound from impurities during column chromatography and to check the purity of fractions.[2][3] High-performance liquid chromatography (HPLC) can also be utilized for a more quantitative assessment of purity.[4]

Q4: My this compound derivative appears to be unstable on silica gel. What should I do?

A4: Some amino-substituted pyridines can interact strongly with the acidic silica gel, leading to degradation or poor recovery.[2] In such cases, you can try deactivating the silica gel by adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2] Alternatively, using a different stationary phase, such as alumina or a reverse-phase C18 silica gel, may be beneficial.[2][5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing The basic amino group of the pyridine derivative is interacting strongly with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) or another basic modifier to your eluent system to neutralize the acidic sites on the silica gel.[2]
Poor Separation of Product and a Key Impurity The polarity of the product and the impurity are very similar.Try using a shallower solvent gradient during elution. Consider switching to a different solvent system or a different stationary phase (e.g., alumina, reverse-phase silica).
Product is Not Eluting from the Column The chosen eluent system is not polar enough to move the compound. The compound may have decomposed on the column.Gradually increase the polarity of the eluent. First, confirm the stability of your compound on a small amount of silica gel using TLC.[5]
Compound Elutes too Quickly (with the solvent front) The eluent system is too polar.Start with a less polar solvent system. You can determine an appropriate starting solvent system by performing TLC analysis with various solvent mixtures.
Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
Product Does Not Crystallize The solution is not supersaturated. The solution is cooling too quickly.Concentrate the solution by slowly evaporating some of the solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Allow the solution to cool down slowly to room temperature before placing it in an ice bath.
Product "Oils Out" Instead of Crystallizing The boiling point of the recrystallization solvent is higher than the melting point of the compound. The compound is precipitating from a supersaturated solution too quickly.Add a small amount of a co-solvent in which the compound is more soluble to the hot solution. Re-heat the solution to ensure everything dissolves and then allow it to cool slowly.
Low Recovery of the Product Too much solvent was used for recrystallization, leading to significant loss of product in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve your crude product. After filtration, you can try to recover more product from the mother liquor by concentrating it and allowing it to cool again.[6]
Crystals are Colored Despite Decolorizing Charcoal Treatment Not enough charcoal was used. The charcoal was not completely removed during hot filtration.Increase the amount of charcoal used (typically 1-2% by weight of the crude product). Ensure you are using a pre-warmed funnel for the hot filtration to prevent premature crystallization and to effectively remove all the charcoal.

Experimental Protocols

General Protocol for Silica Gel Column Chromatography

A detailed protocol for the purification of a similar compound, 2-Amino-5-bromo-4-methylpyridine, can be adapted for this compound derivatives.

  • TLC Analysis: Before performing column chromatography, determine a suitable solvent system using TLC. A good solvent system will give your target compound an Rf value of approximately 0.2-0.4. A common mobile phase for aminopyridine derivatives is a mixture of petroleum ether and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool at the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and gently tap to ensure even packing.

    • Allow the excess solvent to drain until it reaches the top of the silica bed, being careful not to let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the silica gel.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Start eluting with the initial solvent system.

    • Gradually increase the polarity of the eluent as the column runs (gradient elution).

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

General Protocol for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallization of pyridine derivatives include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC Analysis Crude->TLC Decision Choose Purification Method TLC->Decision Column Column Chromatography Decision->Column Complex Mixture / Similar Polarities Recrystal Recrystallization Decision->Recrystal Solid Product / Good Crystal Formation AcidBase Acid-Base Extraction Decision->AcidBase Basic Product / Acidic/Neutral Impurities Pure Pure Product Column->Pure Recrystal->Pure AcidBase->Pure

Caption: General workflow for the purification of this compound derivatives.

TroubleshootingTree Start Purification Unsuccessful CheckPurity Check Purity by TLC/HPLC Start->CheckPurity ImpurityType Identify Nature of Impurity CheckPurity->ImpurityType Degradation Product Degradation? CheckPurity->Degradation SimilarPolarity Similar Polarity to Product ImpurityType->SimilarPolarity Yes DifferentPolarity Different Polarity ImpurityType->DifferentPolarity No OptimizeColumn Optimize Column Chromatography (e.g., shallower gradient, different solvent system) SimilarPolarity->OptimizeColumn ConsiderRecrystal Consider Recrystallization SimilarPolarity->ConsiderRecrystal OptimizeRecrystal Optimize Recrystallization (e.g., different solvent, slow cooling) DifferentPolarity->OptimizeRecrystal CheckStability Check Stability on Silica/Solvent Degradation->CheckStability Yes ChangeMethod Change Purification Method (e.g., use alumina, reverse-phase) CheckStability->ChangeMethod

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Improving Yields in Palladium-Catalyzed Reactions of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 5-Amino-3-bromo-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low or no yield in my cross-coupling reaction with this compound?

A1: Low yields with this substrate can stem from several factors. The 2-amino and 3-methoxy groups can influence the electronic properties and steric environment of the pyridine ring. A primary challenge is the potential for the amino group to coordinate with the palladium catalyst, which can inhibit or retard the catalytic cycle.[1] Inefficient oxidative addition or reductive elimination steps can also lead to poor conversion. Careful selection of the ligand, base, and reaction conditions is crucial to overcome these challenges.[1][2]

Q2: Which palladium-catalyzed reaction is best suited for this substrate?

A2: this compound can be a suitable substrate for several palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The choice of reaction depends on the desired final product. For instance, Suzuki-Miyaura is used for C-C bond formation with boronic acids,[3][4] Buchwald-Hartwig for C-N bond formation with amines,[1][5] and Sonogashira for C-C bond formation with terminal alkynes.[6][7]

Q3: How does the amino group on the pyridine ring affect the reaction?

A3: The amino group can act as a coordinating ligand for the palladium catalyst, potentially forming a stable chelate that hinders the desired catalytic activity.[1] This can slow down or prevent the oxidative addition step. To mitigate this, bulky and electron-rich phosphine ligands are often employed to promote the desired reaction pathway.[1][3]

Q4: What are common side reactions to look out for?

A4: Common side reactions include hydrodehalogenation (replacement of the bromine with a hydrogen atom), homocoupling of the starting material or the coupling partner, and catalyst deactivation leading to the formation of palladium black.[8] Careful control of the reaction atmosphere (inert gas) and purity of reagents can help minimize these undesired pathways.[2][9]

Troubleshooting Guides

Problem 1: Low or No Product Formation

If you are observing low or no conversion of your starting material, consider the following troubleshooting steps.

Troubleshooting Decision Tree

start Low/No Yield catalyst Check Catalyst System (Pre-catalyst & Ligand) start->catalyst base Evaluate Base (Strength & Solubility) start->base conditions Optimize Reaction Conditions (Temperature & Time) start->conditions atmosphere Verify Inert Atmosphere start->atmosphere reagents Check Reagent Purity start->reagents solution1 Use bulky, electron-rich ligands (e.g., RuPhos, SPhos, XPhos) Consider a pre-catalyst for easier activation catalyst->solution1 solution2 Switch to a different base (e.g., LiHMDS, K3PO4, Cs2CO3) Ensure base is finely powdered base->solution2 solution3 Increase temperature incrementally Extend reaction time and monitor by TLC/LC-MS conditions->solution3 solution4 Ensure proper degassing of solvents Maintain a positive pressure of N2 or Ar atmosphere->solution4 solution5 Purify starting materials and solvents Ensure boronic acid is not degraded reagents->solution5

Caption: Troubleshooting workflow for low reaction yields.

Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)

The formation of byproducts indicates that the catalyst is active but is participating in undesired reaction pathways.

Potential Causes and Solutions

  • Hydride Source: The palladium intermediate may be reacting with a hydride source from the solvent or base.

    • Solution: Ensure solvents are anhydrous and consider switching to a non-reducing base like K₃PO₄ or Cs₂CO₃.[10]

  • Inefficient Reductive Elimination: The desired C-C or C-N bond-forming step may be slow compared to side reactions.

    • Solution: A change in ligand to one that promotes reductive elimination, such as a bulkier biarylphosphine ligand, can be beneficial.[11]

Data Presentation: Reaction Conditions and Yields

The following tables summarize starting conditions and reported yields for various palladium-catalyzed reactions on analogous aminopyridine substrates. These should serve as a starting point for optimization.

Table 1: Buchwald-Hartwig Amination of 3-Halo-2-aminopyridines[1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)RuPhos (8)LiHMDS (2.5)THF651671
2RuPhos Pre-catalyst (4)-LiHMDS (2.5)THF651683
3Pd₂(dba)₃ (2)BINAP (8)LiHMDS (2.5)THF651671
4Pd(OAc)₂ (4)RuPhos (8)LiHMDS (2.5)THF651651

Table 2: Suzuki-Miyaura Coupling of Substituted Aminopyridines

EntrySubstrateCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Yield (%)Reference
15-Amino-2-chloropyridinePd/dialkylbiphenylphosphine-K₃PO₄--82[3]
25-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄ (5)-K₃PO₄ (2.3)Dioxane/H₂O85-95Moderate to Good[4]

Table 3: Sonogashira Coupling of 2-Amino-3-bromopyridine[6][7]

EntryCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF10072-96

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is adapted from optimized conditions for 3-halo-2-aminopyridines and serves as a robust starting point.[1]

cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A To a flame-dried Schlenk flask, add: - this compound (1.0 equiv) - Amine (1.2-1.5 equiv) - RuPhos Pre-catalyst (4 mol%) - LiHMDS (2.5 equiv) B Add anhydrous, degassed THF A->B C Heat reaction to 65 °C with stirring B->C D Monitor reaction progress by TLC or LC-MS C->D E Cool to room temperature and quench with water D->E F Extract with an organic solvent (e.g., Ethyl Acetate) E->F G Wash with brine, dry over Na2SO4, and concentrate F->G H Purify by column chromatography G->H

Caption: General experimental workflow for Buchwald-Hartwig amination.

Detailed Steps:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a flame-dried Schlenk flask with this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the RuPhos pre-catalyst (4 mol%), and Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv).

  • Solvent Addition: Add anhydrous, degassed tetrahydrofuran (THF).

  • Reaction: Seal the flask and heat the mixture to 65 °C with stirring.

  • Monitoring: Monitor the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the reaction to room temperature and carefully quench with water.

  • Extraction: Extract the product with an appropriate organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a generalized starting point based on common procedures for similar substrates.[4][10]

Detailed Steps:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or K₂CO₃, 2-3 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1).

  • Reaction: Heat the reaction mixture with stirring to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol is based on an efficient method developed for 2-amino-3-bromopyridines.[6][7]

Detailed Steps:

  • Catalyst Preparation: Under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%) to a round-bottomed flask, followed by DMF. Stir for 30 minutes.

  • Reagent Addition: Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (Et₃N).

  • Reaction: Heat the reaction mixture to 100 °C for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, the reaction mixture is typically worked up by extraction and purified by column chromatography to afford the desired 2-amino-3-alkynylpyridine product.

References

Technical Support Center: Troubleshooting Catalyst Deactivation with 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing 5-Amino-3-bromo-2-methoxypyridine in their synthetic workflows. This guide provides troubleshooting advice in a question-and-answer format to address common issues related to catalyst deactivation, supported by experimental protocols and data to ensure successful reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) with this compound is showing low to no conversion. What are the likely causes?

A1: Low or no conversion in cross-coupling reactions with this compound is a common issue, often related to catalyst deactivation. The primary suspects are:

  • Catalyst Poisoning by the Substrate: The pyridine nitrogen and the amino group on your substrate possess lone pairs of electrons that can coordinate strongly to the palladium center. This binding can inhibit the catalyst's activity by blocking sites required for the catalytic cycle.[1][2]

  • Impurities in Starting Materials: Trace impurities in this compound, your coupling partner, solvents, or base can act as potent catalyst poisons. Common culprits include sulfur compounds, other nitrogen-containing heterocycles, and residual water or oxygen.[1]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. An inappropriate ligand may not provide the necessary steric bulk or electronic properties to prevent substrate coordination or catalyst decomposition.

  • Formation of Palladium Black: The appearance of a black precipitate is indicative of catalyst decomposition, where the active Pd(0) species has agglomerated into inactive metallic palladium.[2] This can be triggered by high temperatures, low ligand-to-metal ratios, or the presence of oxygen.

  • Incorrect Base Selection: The choice and quality of the base are critical. An insufficiently strong base may not be effective in the catalytic cycle, while some bases may contain impurities that poison the catalyst.

Q2: I'm observing the formation of palladium black in my reaction. What does this signify and how can I prevent it?

A2: The formation of palladium black is a clear visual indicator of catalyst decomposition and a common reason for reaction failure.[2] It signifies that the soluble, catalytically active palladium species has crashed out of solution as metallic palladium. To prevent this:

  • Ensure a Strictly Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[2] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.

  • Optimize Ligand-to-Metal Ratio: A sufficiently high ligand-to-palladium ratio is essential to stabilize the metal center and prevent aggregation. For monodentate phosphine ligands, a ratio of 2:1 to 4:1 is often recommended.

  • Control Reaction Temperature: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition.[2] It is advisable to run reactions at the lowest temperature that provides a reasonable reaction rate.

  • Use High-Purity Reagents: Impurities can initiate or accelerate the decomposition of the catalyst. Using high-purity starting materials, solvents, and bases is crucial.

Q3: What are common side products I might observe, and what do they indicate?

A3: The presence of certain side products can provide clues about the issues in your reaction:

  • Homocoupling of the Coupling Partner: For example, in a Suzuki reaction, the formation of a biaryl product from the boronic acid is a common side reaction. This is often promoted by the presence of oxygen or Pd(II) species.[1][3]

  • Dehalogenation of this compound: The replacement of the bromine atom with a hydrogen atom indicates a side reaction where a hydride source is present in the reaction mixture. This can sometimes originate from the solvent or the base.[1][3]

  • Protodeboronation (in Suzuki Reactions): The replacement of the boronic acid group with a proton from the solvent (often water) can compete with the desired cross-coupling.[1]

Troubleshooting Guides

Issue 1: Low or No Product Yield

If you are experiencing low or no product yield, a systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Reaction Yield

G cluster_reagents Reagent & Setup Checks cluster_optimization Reaction Optimization start Low/No Product Yield check_purity Verify Purity of This compound and Coupling Partner start->check_purity check_reagents Check Purity of Solvents and Base check_purity->check_reagents If purity is confirmed check_atmosphere Ensure Strictly Inert Atmosphere check_reagents->check_atmosphere If reagents are pure optimize_ligand Screen Different Phosphine Ligands check_atmosphere->optimize_ligand If atmosphere is inert optimize_base Screen Different Bases optimize_ligand->optimize_base If yield is still low optimize_temp Vary Reaction Temperature optimize_base->optimize_temp If yield is still low increase_loading Increase Catalyst and Ligand Loading optimize_temp->increase_loading If yield is still low success Reaction Successful increase_loading->success If yield improves

Caption: A logical workflow for troubleshooting low reaction yield.

Issue 2: Catalyst Deactivation Pathways

Understanding the potential pathways for catalyst deactivation can help in designing more robust reaction conditions.

Common Catalyst Deactivation Pathways

G Active_Catalyst Active Pd(0) Catalyst Substrate_Coordination Substrate Coordination (Pyridine/Amine Binding) Active_Catalyst->Substrate_Coordination Aggregation Aggregation to Palladium Black Active_Catalyst->Aggregation Oxidative_Deactivation Oxidation to Inactive Pd(II) Active_Catalyst->Oxidative_Deactivation Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Poisoning Poisoning by Impurities (e.g., Sulfur) Active_Catalyst->Poisoning Deactivated_Catalyst Deactivated Catalyst Substrate_Coordination->Deactivated_Catalyst Aggregation->Deactivated_Catalyst Oxidative_Deactivation->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst Poisoning->Deactivated_Catalyst

Caption: Common pathways leading to catalyst deactivation.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for Suzuki-Miyaura cross-coupling reactions of a structurally similar substrate, 5-bromo-2-methylpyridin-3-amine, which can serve as a good starting point for optimizing reactions with this compound.[4]

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Experimental Workflow for Suzuki-Miyaura Coupling

G Setup Setup: Add Pd catalyst, ligand, base, and this compound to a dry flask. Inert Inert Atmosphere: Evacuate and backfill with Argon/Nitrogen (3x). Setup->Inert Add_Reagents Reagent Addition: Add degassed solvent and arylboronic acid via syringe. Inert->Add_Reagents React Reaction: Heat to 80-100 °C with vigorous stirring. Monitor by TLC/LC-MS. Add_Reagents->React Workup Workup: Cool, dilute with organic solvent, wash with water and brine. React->Workup Purify Purification: Dry, concentrate, and purify by column chromatography. Workup->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Detailed Methodology:

  • Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Sonogashira Cross-Coupling

This protocol provides a starting point for the Sonogashira coupling of this compound with a terminal alkyne.

Detailed Methodology:

  • Setup: To an oven-dried Schlenk flask, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper co-catalyst (e.g., CuI, 5-10 mol%), and this compound (1.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine) via syringe. Then, add the terminal alkyne (1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Navigating the Synthesis of 5-Amino-3-bromo-2-methoxypyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the large-scale synthesis of 5-Amino-3-bromo-2-methoxypyridine, a key intermediate in pharmaceutical development. Drawing from established synthetic methodologies for pyridine derivatives, this resource offers troubleshooting advice and frequently asked questions to address common challenges encountered during production.

Troubleshooting Guide

Researchers engaged in the synthesis of this compound may face several challenges, from incomplete reactions to purification hurdles. This guide provides a systematic approach to identifying and resolving these common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Bromination - Insufficient brominating agent.- Inadequate reaction temperature.- Competing side reactions (e.g., di-bromination).- Increase the molar ratio of the brominating agent (e.g., NBS) incrementally.- Optimize the reaction temperature; some brominations require cooling to control selectivity.- Monitor the reaction closely using techniques like TLC or HPLC to stop it upon completion and avoid over-bromination.[1]
Formation of Impurities - Over-bromination leading to di-bromo or other poly-brominated species.- Incomplete reaction of starting materials.- Side reactions due to harsh reaction conditions.[2]- Carefully control the stoichiometry of the brominating agent.[1]- Employ purification techniques such as column chromatography or recrystallization to isolate the desired product.[3]- Explore milder reaction conditions, such as using a different solvent or a lower reaction temperature.
Difficulties in Purification - Co-elution of the product with impurities during chromatography.- Similar solubility profiles of the product and byproducts.- Adjust the solvent system for column chromatography to improve separation.- Consider derivatization of the amine group to alter polarity, followed by deprotection after purification.- Explore alternative purification methods like fractional crystallization.
Inconsistent Methoxylation - Incomplete reaction with the methoxylating agent (e.g., sodium methoxide).- Steric hindrance at the 2-position of the pyridine ring.- Ensure the use of a sufficient excess of the methoxylating agent.- Increase the reaction temperature or time, while monitoring for potential side reactions.- Consider using a stronger methoxylating agent if necessary.
Poor Regioselectivity - Substitution occurring at undesired positions on the pyridine ring.- The choice of solvent can significantly influence regioselectivity in nucleophilic aromatic substitution reactions.[4]- Protecting groups may be necessary to block more reactive sites on the pyridine ring before carrying out the desired substitution.

Frequently Asked Questions (FAQs)

1. What are the common starting materials for the synthesis of this compound?

Common starting materials include 2-methoxypyridine, which can undergo bromination and subsequent amination, or a pre-functionalized pyridine ring that can be modified. The specific route often depends on the availability and cost of the starting materials.

2. How can I minimize the formation of di-brominated byproducts during the bromination step?

To minimize di-bromination, it is crucial to control the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS).[1] Adding the brominating agent portion-wise and maintaining a low reaction temperature can also enhance selectivity for the mono-brominated product. Continuous monitoring of the reaction progress by TLC or HPLC is recommended to stop the reaction once the starting material is consumed.

3. What are the recommended purification techniques for large-scale synthesis?

For large-scale purification, column chromatography can be resource-intensive. Recrystallization is often a more practical and scalable method.[1] The choice of solvent for recrystallization is critical and should be determined through small-scale screening experiments.

4. Are there any safety precautions to consider during this synthesis?

Yes, several safety precautions are necessary. Brominating agents are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. Reactions involving sodium methoxide should be conducted under anhydrous conditions as it is moisture-sensitive. Always consult the Safety Data Sheets (SDS) for all reagents used.

Experimental Workflow

The synthesis of this compound can be approached through various synthetic routes. A logical workflow often involves the sequential introduction of the required functional groups onto the pyridine ring.

G cluster_0 Route A: Starting from 2-Methoxypyridine cluster_1 Route B: Starting from 5-Amino-2-methoxypyridine A1 2-Methoxypyridine A2 Bromination A1->A2 A3 3-Bromo-2-methoxypyridine A2->A3 A4 Nitration A3->A4 A5 3-Bromo-2-methoxy-5-nitropyridine A4->A5 A6 Reduction A5->A6 A7 This compound A6->A7 B1 5-Amino-2-methoxypyridine B2 Bromination B1->B2 B3 This compound B2->B3 G start Low Yield or Impure Product check_reaction Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_reaction analyze_product Analyze Product Mixture (TLC, HPLC, NMR) check_reaction->analyze_product purification_issue Isolate and Characterize Impurities analyze_product->purification_issue optimize_purification Optimize Purification Method (Solvent System, Technique) purification_issue->optimize_purification Yes modify_reaction Modify Reaction Conditions (Catalyst, Solvent, Reagents) purification_issue->modify_reaction No success Achieved Desired Purity and Yield optimize_purification->success modify_reaction->start

References

Technical Support Center: Overcoming Poor Solubility of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges encountered with the solubility of 5-Amino-3-bromo-2-methoxypyridine in organic solvents during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My this compound is not dissolving in my chosen organic solvent. What are the initial troubleshooting steps?

A2: If you are facing difficulty in dissolving this compound, consider the following initial steps:

  • Increase the temperature: Gently warming the solution can often increase the solubility of a solid in a liquid.

  • Reduce the particle size: Grinding the solid material to a finer powder increases the surface area, which can enhance the dissolution rate.

  • Sonication: Using an ultrasonic bath can help to break down agglomerates and facilitate dissolution.

  • Solvent Polarity: Ensure the polarity of your solvent is appropriate. Pyridine derivatives often show good solubility in polar aprotic solvents like DMSO and DMF.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent system is a common and effective strategy. A small amount of a co-solvent in which the compound is highly soluble can be added to the primary solvent to increase the overall solvating power of the solvent mixture. For example, if your primary solvent is a less polar organic solvent, adding a small percentage of DMSO or DMF can significantly improve solubility.

Q4: How does pH affect the solubility of this compound?

A4: this compound has a basic amino group and a pyridine ring, which is also basic. Therefore, its solubility is expected to be pH-dependent. In acidic conditions, the amino group and the pyridine nitrogen can be protonated, forming a more soluble salt. Adjusting the pH of the solution to the acidic range can be a viable strategy to enhance its solubility, particularly in aqueous or protic organic solvent systems.

Troubleshooting Guide

This guide provides a systematic approach to address common solubility issues encountered with this compound.

Issue Potential Cause Recommended Solution
Compound does not dissolve in the chosen solvent. - Solvent polarity is not optimal.- Concentration is too high.- Insufficient agitation or temperature.- Try a more polar aprotic solvent like DMSO or DMF.- Reduce the concentration of the compound.- Apply gentle heating and/or sonication.
Precipitation occurs when a stock solution (e.g., in DMSO) is diluted with another solvent. - The compound's solubility limit is exceeded in the final solvent mixture.- The change in solvent polarity causes the compound to crash out.- Lower the final concentration of the compound.- Add the stock solution to the dilution solvent slowly with vigorous stirring.- Consider using a co-solvent in the final mixture to maintain solubility.
The solution is cloudy or forms a suspension. - The compound has very low solubility in the chosen solvent.- The compound may be degrading.- Filter the solution to remove undissolved particles and determine the concentration of the soluble fraction.- Explore alternative solvents or solubility enhancement techniques.- Check the stability of the compound in the chosen solvent.

Data Presentation

Solvent Polarity Index Illustrative Solubility (mg/mL) at 25°C
Water10.2< 1 (Slightly Soluble)
Methanol5.15 - 10
Ethanol4.32 - 5
Isopropanol3.91 - 2
Acetone5.110 - 20
Dichloromethane3.1> 20
Tetrahydrofuran (THF)4.015 - 25
N,N-Dimethylformamide (DMF)6.4> 50
Dimethyl sulfoxide (DMSO)7.2> 50

Experimental Protocols

Here are detailed methodologies for key experiments to enhance the solubility of this compound.

Protocol 1: Solubility Enhancement using a Co-solvent
  • Objective: To determine the effect of a co-solvent on the solubility of this compound.

  • Materials:

    • This compound

    • Primary solvent (e.g., ethanol)

    • Co-solvent (e.g., DMSO)

    • Vials, magnetic stirrer, and stir bars

  • Procedure:

    • Prepare a series of solvent mixtures with varying percentages of the co-solvent (e.g., 0%, 2%, 5%, 10%, 20% DMSO in ethanol).

    • Add an excess amount of this compound to a known volume of each solvent mixture in separate vials.

    • Stir the mixtures at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Solubility Enhancement by pH Adjustment
  • Objective: To investigate the effect of pH on the solubility of this compound.

  • Materials:

    • This compound

    • A suitable solvent system (e.g., water-ethanol mixture)

    • Acidic solution (e.g., 0.1 M HCl)

    • Basic solution (e.g., 0.1 M NaOH)

    • pH meter

  • Procedure:

    • Prepare a suspension of this compound in the chosen solvent system.

    • Gradually add the acidic solution dropwise while monitoring the pH and observing for dissolution.

    • Record the pH at which the compound completely dissolves.

    • Repeat the experiment with the basic solution to observe its effect on solubility.

    • This will help determine the optimal pH range for solubilizing the compound.

Visualizations

The following diagrams illustrate key workflows and relationships for addressing solubility issues.

G Troubleshooting Workflow for Poor Solubility start Start: Compound exhibits poor solubility step1 Initial Troubleshooting: - Increase Temperature - Reduce Particle Size - Sonication start->step1 step2 Select an appropriate solvent based on polarity step1->step2 step3 Is solubility still an issue? step2->step3 step4a Employ Co-solvent Strategy step3->step4a Yes step4b Utilize pH Adjustment (for ionizable compounds) step3->step4b Yes step4c Consider Advanced Techniques: - Surfactants - Cyclodextrins step3->step4c Yes end End: Compound solubilized step3->end No step4a->step3 step4b->step3 step4c->step3

Caption: A logical workflow for troubleshooting poor solubility.

G Solubility Enhancement Strategy Selection start Poorly Soluble Compound: This compound decision1 Is the compound ionizable? start->decision1 strategy1 pH Adjustment decision1->strategy1 Yes (Basic) strategy2 Co-solvency decision1->strategy2 No outcome1 Enhanced Solubility strategy1->outcome1 strategy3 Use of Surfactants or Cyclodextrins strategy2->strategy3 If insufficient strategy2->outcome1 strategy3->outcome1

Caption: Decision tree for selecting a solubility enhancement method.

References

Technical Support Center: Amino Group Protection of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the protection of the amino group in 5-Amino-3-bromo-2-methoxypyridine. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the protection of the amino group of this compound.

Issue 1: Low or No Conversion to the Protected Product

Possible Causes and Solutions:

  • Insufficient Reagent: The protecting group reagent (e.g., Boc-anhydride, Cbz-Cl) may have been added in insufficient quantity or may have degraded.

    • Solution: Use a fresh bottle of the protecting group reagent and consider using a slight excess (1.1-1.5 equivalents).

  • Inadequate Base: The base used may not be strong enough to deprotonate the amino group or neutralize the acid byproduct.[1]

    • Solution: For Boc protection, use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For Cbz and acetyl protection, a base like pyridine or an inorganic base like sodium bicarbonate can be effective.[1]

  • Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture (e.g., to 40-50 °C) while monitoring for side product formation.

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent.

    • Solution: Choose a solvent in which all components are soluble. Dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are common choices.

Issue 2: Formation of Multiple Products

Possible Causes and Solutions:

  • Over-reaction (Di-protection): In the case of primary amines, it is possible to get double addition of the protecting group, especially with highly reactive reagents or prolonged reaction times.

    • Solution: Use a controlled amount of the protecting group reagent (closer to 1.0 equivalent) and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material.

  • Pyridine Ring Acylation: The nitrogen atom of the pyridine ring can sometimes compete with the exocyclic amino group for the acylating agent, leading to the formation of an N-acylpyridinium salt.[1]

    • Solution: Perform the reaction at a lower temperature (0 °C to room temperature) to favor N-acylation of the more nucleophilic amino group. Using a non-nucleophilic base can also minimize this side reaction.[1]

  • Side Reactions due to Steric Hindrance: The methoxy group at the 2-position and the bromine at the 3-position can sterically hinder the approach of the protecting group reagent to the amino group at the 5-position.

    • Solution: Consider using a less bulky protecting group if possible. Optimization of the reaction temperature and time may also be necessary to find a balance between achieving the desired reaction and minimizing side products.

Frequently Asked Questions (FAQs)

Q1: Which protecting group is most suitable for this compound?

The choice of protecting group depends on the subsequent reaction conditions.

  • Boc (tert-Butoxycarbonyl): This is a good choice for general protection as it is stable to a wide range of non-acidic conditions and can be removed under mild acidic conditions (e.g., TFA in DCM).[2]

  • Cbz (Carbobenzyloxy): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis, which is useful if your downstream chemistry involves acidic or basic reagents.[3]

  • Acetyl (Ac): This is a simple and robust protecting group, but its removal often requires harsh acidic or basic hydrolysis, which may not be compatible with sensitive substrates.

Q2: What are the general reaction conditions for Boc protection of this compound?

A general procedure adapted from a patent for aminopyridines involves dissolving this compound in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4][5] Add a base such as triethylamine (TEA) (1.5-3 equivalents), followed by di-tert-butyl dicarbonate (Boc)₂O (1.5-2 equivalents).[4][5] The reaction is typically stirred at room temperature for 0.5-2 hours.[4][5]

Q3: How can I monitor the progress of the protection reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The protected product should have a different Rf value than the starting amine. Staining with ninhydrin can be useful as it will stain the primary amine starting material but not the protected product.

Q4: What are the standard deprotection conditions for a Boc-protected this compound?

The Boc group can be removed by treating the protected compound with a strong acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). Typically, a 20-50% solution of TFA in DCM is used, and the reaction is stirred at room temperature for 1-2 hours. Another common method is using 4M HCl in dioxane.[6]

Q5: Are there any orthogonal protection strategies I should consider?

Yes, using an orthogonal protecting group strategy is crucial if you have other functional groups in your molecule that need to be manipulated selectively.[5] For example, if you need to perform a reaction under acidic conditions, a Cbz group (removable by hydrogenolysis) would be a better choice than a Boc group. Conversely, if your subsequent steps involve hydrogenation, a Boc group would be preferred.

Data Presentation

Table 1: Comparison of Common Protecting Groups for this compound

Protecting GroupReagentTypical ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)₂O, TEA, DCMRoom temperature, 1-4 hTFA/DCM or HCl/dioxaneMild deprotection, stable to many reagentsAcid labile
Cbz Cbz-Cl, NaHCO₃, Dioxane/H₂O0 °C to room temperature, 2-6 hH₂, Pd/C, MeOH or HBr/AcOHStable to acid/base, orthogonal to BocRequires hydrogenation for removal
Acetyl Acetic anhydride, Pyridine0 °C to room temperature, 1-3 hAcid or base hydrolysis (e.g., HCl or NaOH)Inexpensive, stableHarsh deprotection conditions

Experimental Protocols

Protocol 1: Boc Protection of this compound
  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of substrate).

  • To the stirred solution, add triethylamine (TEA, 2.0 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed (typically 1-3 hours).

  • Upon completion, wash the reaction mixture with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Cbz Protection of this compound
  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 ratio).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, extract the mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography as needed.

Visualizations

ProtectionDeprotectionWorkflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start 5-Amino-3-bromo- 2-methoxypyridine Protected Protected Amine Start->Protected Protection Deprotected Deprotected Amine (Starting Material) Protected->Deprotected Deprotection Reagent Protecting Group Reagent (e.g., (Boc)₂O, Cbz-Cl) Base Base (e.g., TEA, NaHCO₃) Solvent Solvent (e.g., DCM, Dioxane) Deprotection_Reagent Deprotection Reagent (e.g., TFA, H₂/Pd/C)

Caption: General workflow for the protection and deprotection of the amino group.

TroubleshootingFlowchart cluster_low_conversion Troubleshooting Low Conversion cluster_multiple_products Troubleshooting Multiple Products Start Protection Reaction Issues Low_Conversion Low/No Conversion Start->Low_Conversion Yes Multiple_Products Multiple Products Start->Multiple_Products No Check_Reagents Check Reagent Quality and Stoichiometry Control_Stoichiometry Control Reagent Stoichiometry (1.0-1.1 eq) Optimize_Base Optimize Base (Stronger/Non-nucleophilic) Increase_Temp Increase Temperature Check_Solubility Check Solubility Lower_Temp Lower Reaction Temperature Non_Nucleophilic_Base Use Non-nucleophilic Base

Caption: Troubleshooting flowchart for common protection reaction issues.

References

Microwave-assisted synthesis to improve reaction times for 5-Amino-3-bromo-2-methoxypyridine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing microwave-assisted synthesis to improve reaction times for 5-Amino-3-bromo-2-methoxypyridine and related derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using microwave synthesis for preparing this compound?

A1: Microwave-assisted synthesis offers several significant advantages over traditional heating methods. The key benefits include dramatically reduced reaction times, often decreasing from hours to minutes, and improved product yields.[1] This rapid and uniform heating can also lead to cleaner reactions with fewer byproducts, which simplifies the purification process. The technology is particularly effective for reactions commonly used to synthesize substituted pyridines, such as amination and cross-coupling reactions.

Q2: What types of reactions are suitable for the microwave-assisted synthesis of this compound precursors?

A2: The synthesis of this compound and its precursors often involves nucleophilic aromatic substitution (SNA r) or cross-coupling reactions. Microwave irradiation is highly effective for:

  • Buchwald-Hartwig Amination: To introduce the amino group.

  • Suzuki-Miyaura Coupling: For carbon-carbon bond formation on the pyridine ring.

  • Nucleophilic Aromatic Substitution (SNA r): Reacting a di-halogenated pyridine with an amine. Microwave heating can significantly accelerate this process.[2]

Q3: How do I select an appropriate solvent for my microwave reaction?

A3: Solvent selection is a critical parameter for successful microwave-assisted synthesis. Polar solvents with a high dielectric loss tangent are most effective at absorbing microwave energy and heating rapidly. Commonly used solvents for the synthesis of aminopyridines include:

  • Amides: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[2][3]

  • Ethers: 1,4-Dioxane, Tetrahydrofuran (THF).

  • Alcohols: Isopropanol, Ethanol.

  • Nitriles: Acetonitrile.[4]

The choice of solvent will also depend on the specific reaction and the solubility of the reactants.

Q4: Can microwave synthesis be performed without a solvent?

A4: Yes, solvent-free or "neat" reactions are possible with microwave assistance and are a key aspect of green chemistry.[5][6] This approach can reduce environmental impact and simplify product workup. However, the feasibility of a solvent-free reaction depends on the physical properties of the reactants (e.g., melting points) and their ability to absorb microwave energy.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield 1. Inefficient Heating: The reaction mixture is not absorbing microwave energy effectively. 2. Incorrect Temperature: The temperature is too low for the reaction to proceed at a reasonable rate. 3. Short Reaction Time: The reaction has not had enough time to reach completion. 4. Catalyst/Reagent Inactivity: The catalyst or a key reagent may be deactivated or of poor quality.1. Add a polar solvent or a small amount of an ionic liquid to improve microwave absorption. 2. Increase the reaction temperature in increments of 10-20°C. 3. Increase the reaction time. Double the initial time and monitor the progress via TLC or LC-MS. 4. Use fresh, high-purity reagents and catalyst. For cross-coupling reactions, ensure the catalyst and ligands are handled under inert conditions if necessary.
Significant Byproduct Formation 1. Excessive Temperature: The reaction temperature is too high, causing decomposition of starting materials or the desired product. 2. Prolonged Reaction Time: The product may be degrading over time at the reaction temperature. 3. Non-selective Reaction: The reaction conditions favor multiple pathways.1. Reduce the reaction temperature by 10-20°C. 2. Optimize the reaction time. Monitor the reaction at shorter intervals to find the point of maximum product formation before significant degradation occurs. 3. Screen different solvents or catalysts to improve selectivity. For amination of di-halopyridines, using a large excess of the amine can favor mono-substitution.[2]
Reaction Pressure Exceeds Safety Limits 1. Volatile Solvent: The solvent has a low boiling point, leading to high vapor pressure at the reaction temperature. 2. Gas Evolution: The reaction itself produces gaseous byproducts.1. Switch to a higher-boiling point solvent such as NMP, DMF, or ethylene glycol. 2. Reduce the reaction temperature. 3. Decrease the amount of starting material to reduce the total pressure generated.
Inconsistent Results 1. Inaccurate Temperature Measurement: Fiber optic probes provide more accurate readings than infrared (IR) sensors, which can be affected by the vial material. 2. Non-homogenous Mixture: Poor stirring can lead to localized "hot spots" and uneven reaction progress.1. Use a microwave reactor with a fiber optic temperature probe for precise temperature control. 2. Ensure efficient stirring throughout the reaction. Use appropriately sized stir bars.

Data Presentation

The following table summarizes a comparison between conventional and microwave heating for the synthesis of a 3-amino-5-bromopyridine derivative, demonstrating the significant improvement in reaction time and yield.

Table 1: Comparison of Conventional vs. Microwave Heating for the Synthesis of 5-bromo-3-(pyrrolidin-1-yl)pyridine

Heating MethodTemperature (°C)TimeYield (%)Reference
Conventional18030 min4%[2]
Microwave18030 min55%[2]

Experimental Protocols

General Protocol for Microwave-Assisted Amination of a Dihalopyridine

This protocol is a general guideline adapted from literature procedures for the synthesis of 3-amino-5-bromopyridine derivatives and should be optimized for the specific synthesis of this compound.[2]

Materials:

  • Appropriate 3,5-dihalogenated-2-methoxypyridine (1.0 mmol)

  • Amine source (e.g., ammonia solution or an amine equivalent) (10.0 mmol)

  • Solvent (e.g., NMP/toluene mixture, or DMF) (3-5 mL)

  • Microwave reaction vial (10 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reaction vial containing a magnetic stir bar, add the 3,5-dihalogenated-2-methoxypyridine (1.0 mmol) and the chosen solvent (3-5 mL).

  • Add the amine source (10.0 mmol). Using an excess of the amine can help to prevent the formation of bis-aminated byproducts.[2]

  • Seal the vial securely with a cap.

  • Place the vial inside the cavity of the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 150-180°C

    • Time: 20-60 minutes

    • Power: 100-300 Watts (or use variable power with temperature control)

    • Stirring: On

  • Start the microwave irradiation. The reaction progress should be monitored by TLC or LC-MS after the initial run, and the time and temperature can be adjusted as needed for optimization.

  • Once the reaction is complete, allow the vial to cool to room temperature (either passively or via compressed air cooling).

  • Once cooled, carefully open the vial.

  • The crude product can then be purified using standard laboratory techniques such as extraction followed by silica gel flash chromatography.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (Pyridine Precursor, Amine, Solvent) setup 2. Microwave Vial Setup (Add reagents, stir bar, seal vial) reagents->setup microwave 3. Microwave Irradiation (Set Temp, Time, Power) setup->microwave cooling 4. Cooling (To Room Temperature) microwave->cooling workup 5. Workup & Purification (Extraction, Chromatography) cooling->workup analysis 6. Product Analysis (NMR, MS) workup->analysis

Caption: General workflow for microwave-assisted pyridine synthesis.

logical_relationship cluster_input Input Parameters cluster_output Reaction Outcomes Temperature Temperature Purity Product Purity Temperature->Purity Can Decrease Rate Reaction Rate Temperature->Rate Increases Time Reaction Time Yield Product Yield Time->Yield Increases (to a point) Solvent Solvent Polarity Solvent->Rate Affects Concentration Reagent Concentration Concentration->Yield Affects Rate->Yield Correlates with

Caption: Key parameter relationships in microwave synthesis optimization.

References

Preventing debromination as a side reaction in 5-Amino-3-bromo-2-methoxypyridine chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 5-Amino-3-bromo-2-methoxypyridine, focusing on the prevention of debromination as a significant side reaction during synthetic modifications, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of this compound chemistry?

A1: Debromination is an undesired side reaction where the bromine atom at the 3-position of the pyridine ring is replaced by a hydrogen atom, leading to the formation of 5-Amino-2-methoxypyridine as a byproduct. This reduces the yield of the desired product and complicates the purification process.

Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?

A2: The primary causes of debromination, also known as hydrodehalogenation, in palladium-catalyzed reactions include:

  • Reaction Temperature: Higher temperatures can accelerate the rate of debromination.

  • Choice of Base: The type and strength of the base used can significantly influence the extent of this side reaction. Strong bases can sometimes promote debromination.

  • Palladium Catalyst and Ligands: The selection of the palladium precursor and the electronic and steric properties of the phosphine ligands are crucial. Electron-rich and bulky ligands can, in some cases, favor the reductive elimination pathway that leads to debromination.

  • Solvent: The polarity and protic nature of the solvent can play a role. Protic solvents can act as a hydride source.

  • Presence of Hydride Sources: Impurities or reagents that can act as hydride donors can lead to the reductive cleavage of the carbon-bromine bond.

Q3: How do the amino and methoxy groups on the pyridine ring influence the likelihood of debromination?

A3: The electron-donating amino group at the 5-position and the methoxy group at the 2-position increase the electron density of the pyridine ring. This can make the C-Br bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in many cross-coupling reactions. However, these groups can also influence the stability of intermediates in the catalytic cycle, and in some cases, may contribute to the propensity for debromination, although specific studies on this molecule are limited.

Q4: Can protecting the amino group help in preventing debromination?

A4: Yes, protecting the amino group, for instance as an acetamide, can be a viable strategy. The free amino group can interact with the palladium catalyst.[1] Protecting the amine can alter the electronic properties of the substrate and may prevent undesired coordination to the metal center, potentially reducing the likelihood of side reactions like debromination.[1]

Troubleshooting Guides

Issue: Significant formation of the debrominated byproduct, 5-Amino-2-methoxypyridine, is observed.

This guide provides a systematic approach to diagnose and mitigate the debromination of this compound in your cross-coupling reactions.

Troubleshooting Workflow

cluster_solutions Potential Solutions start Debromination Observed step1 Step 1: Evaluate Base start->step1 step2 Step 2: Assess Temperature & Time step1->step2 If debromination persists sol1 Switch to weaker inorganic bases (e.g., K3PO4, Cs2CO3) step1->sol1 step3 Step 3: Analyze Catalyst System step2->step3 If debromination persists sol2 Lower reaction temperature & monitor closely step2->sol2 step4 Step 4: Check Solvents & Reagents step3->step4 If debromination persists sol3 Screen different ligands (e.g., bulky, electron-rich phosphines) step3->sol3 end_node Debromination Minimized step4->end_node Implement solutions sol4 Use anhydrous aprotic solvents (e.g., Toluene, Dioxane, THF) step4->sol4 cluster_factors Contributing Factors Debromination Debromination Byproduct Temp High Temperature Temp->Debromination Base Strong Base Base->Debromination Catalyst Catalyst/Ligand System Catalyst->Debromination Solvent Protic Solvents / Water Solvent->Debromination

References

Validation & Comparative

Reactivity Face-Off: A Comparative Analysis of 5-Amino-3-bromo-2-methoxypyridine and Its Isomers in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Comparative Reactivity of Substituted Pyridine Isomers

In the realm of medicinal chemistry and materials science, substituted pyridines are foundational building blocks. Their utility in the synthesis of complex molecular architectures is unparalleled, largely due to their susceptibility to a variety of cross-coupling reactions. However, the reactivity of these vital precursors is not uniform and is profoundly influenced by the nature and position of substituents on the pyridine ring. This guide presents an objective comparison of the reactivity of 5-Amino-3-bromo-2-methoxypyridine against its structural isomers, supported by established chemical principles and analogous experimental data.

The reactivity of brominated pyridines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is a delicate interplay of electronic and steric factors. The inherent electron-deficient nature of the pyridine ring generally enhances its reactivity in these transformations. The position of the bromine atom is a critical determinant of reactivity, with the general trend being 4-bromo > 2-bromo > 3-bromopyridine in terms of reaction efficiency.[1] This is attributed to the electronic activation conferred by the nitrogen atom at the ortho and para positions.[1][2]

The introduction of an electron-donating amino group and a methoxy group further modulates this reactivity. While these groups can increase the electron density of the ring, their positions relative to the bromine atom and the ring nitrogen can either enhance or diminish the substrate's performance in cross-coupling reactions.

Quantitative Data Summary: A Comparative Overview

Direct, side-by-side experimental data for the cross-coupling reactions of this compound and its isomers under identical conditions is not extensively reported in the literature. However, by examining data from structurally analogous aminobromopyridine and methoxybromopyridine systems, a predictive comparison can be constructed. The following tables summarize representative yields for Suzuki-Miyaura and Buchwald-Hartwig reactions of various bromopyridine isomers, providing a strong indication of the expected reactivity trends.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers with Phenylboronic Acid

Pyridine IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O8012~85[1]
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O8012~60-70[1]
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O8012>90[1]
5-Bromo-2-methylpyridin-3-aminePd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-9515+85[3]
2-Bromo-3-methoxypyridinePd(PPh₃)₄Na₂CO₃DME/H₂O80-9012Good to Excellent

Note: The data presented is representative and yields can vary based on specific reaction conditions and the nature of the coupling partners.

Table 2: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Isomers with Morpholine

Pyridine IsomerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePd₂(dba)₃ / XPhosNaOtBuToluene1002-4High[4]
3-BromopyridinePd₂(dba)₃ / XPhosNaOtBuToluene1002-4Moderate to High[4]
6-Bromopyridin-3-aminePd₂(dba)₃ / XPhosNaOtBuToluene100-High (estimated)[4]
2-Bromo-6-methylpyridine (with cyclohexane-1,2-diamine)Pd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460[2]

Note: The data presented is representative and yields can vary based on specific reaction conditions and the nature of the amine.

Experimental Protocols

Detailed and reliable experimental protocols are crucial for reproducible and high-yielding synthetic transformations. Below are generalized protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions that can be adapted for this compound and its isomers.

Protocol 1: Suzuki-Miyaura Coupling of a Bromopyridine Derivative

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromopyridine derivative, the arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of a Bromopyridine Derivative

Materials:

  • Bromopyridine derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask and condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the bromopyridine derivative, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add the amine via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer and concentrate under vacuum.

  • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

To further elucidate the experimental process, the following diagrams illustrate a generalized workflow for palladium-catalyzed cross-coupling reactions and the logical relationship of factors influencing the reactivity of substituted pyridines.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Bromopyridine, Coupling Partner, Base Catalyst Add Pd Catalyst & Ligand Reagents->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat & Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: Generalized experimental workflow for cross-coupling reactions.

Reactivity_Factors cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_catalyst Catalyst Effects Reactivity Overall Reactivity Ring_Activation Pyridine Ring (Electron Deficient) Ring_Activation->Reactivity Br_Position Bromine Position (2-, 3-, or 4-) Br_Position->Reactivity Substituent_Effects Substituent Effects (Amino, Methoxy) Substituent_Effects->Reactivity Ortho_Substituents Ortho-Substituents Ortho_Substituents->Reactivity Ligand_Bulk Ligand Bulkiness Ligand_Bulk->Reactivity Catalyst_Inhibition Pyridine N Coordination Catalyst_Inhibition->Reactivity

Caption: Factors influencing pyridine reactivity in cross-coupling.

References

A Comparative Guide to 5-Amino-3-bromo-2-methoxypyridine and Alternative Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the successful and efficient synthesis of novel molecular entities. Among the vast array of heterocyclic intermediates, substituted pyridines play a crucial role, forming the core of numerous biologically active compounds. This guide provides a comparative analysis of 5-Amino-3-bromo-2-methoxypyridine against other relevant building blocks, with a focus on their application in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Executive Summary

This compound is a versatile substituted pyridine that offers multiple reactive sites for molecular elaboration. The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The amino and methoxy groups on the pyridine ring influence its reactivity and provide handles for further functionalization, making it a valuable precursor in the synthesis of complex molecules, including kinase inhibitors.

This guide will compare the synthetic utility of this compound with a structurally related alternative, 5-bromo-2-methylpyridin-3-amine, in the context of the Suzuki-Miyaura cross-coupling reaction. Furthermore, we will delve into the p21-activated kinase (PAK) signaling pathway, a key target in cancer therapy, for which inhibitors are often synthesized using such pyridine-based building blocks.

Comparison of Building Blocks in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. The reactivity of the bromopyridine building block is a critical factor in the efficiency of this reaction. Below is a comparative overview of this compound and an alternative, 5-bromo-2-methylpyridin-3-amine.

Qualitative Reactivity Analysis:

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is influenced by both electronic and steric factors. The electron-donating nature of the amino and methoxy/methyl groups can affect the electron density of the pyridine ring and, consequently, the ease of oxidative addition of the palladium catalyst to the C-Br bond. In general, electron-withdrawing groups on the pyridine ring enhance reactivity, while electron-donating groups can decrease it. The position of the bromine atom is also crucial, with the general order of reactivity being 2-bromo > 4-bromo > 3-bromo pyridine derivatives. Both this compound and 5-bromo-2-methylpyridin-3-amine are 3-bromo-5-amino substituted pyridines, suggesting a similar baseline reactivity.

Quantitative Performance Data:

While specific comparative studies under identical conditions are scarce, data from individual studies on structurally similar compounds can provide valuable insights into their relative performance. The following table presents data for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which serves as a good benchmark for what can be expected from similar aminobromopyridines.

Building BlockCoupling PartnerCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O (4:1)85-951585
5-bromo-2-methylpyridin-3-amine4-Methylphenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O (4:1)85-951582
5-bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O (4:1)85-951588
5-bromo-2-methylpyridin-3-amine4-Chlorophenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O (4:1)85-951578
5-bromo-2-methylpyridin-3-amine4-Fluorophenylboronic acidPd(PPh₃)₄, K₃PO₄1,4-Dioxane/H₂O (4:1)85-951580

Data is based on a study of a structurally analogous substrate and is intended to be representative. Actual yields with this compound may vary.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-bromo-2-methylpyridin-3-amine:

This protocol is adapted from a procedure for the Suzuki-Miyaura coupling of 5-bromo-2-methylpyridin-3-amine.[1]

Materials:

  • 5-bromo-2-methylpyridin-3-amine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium phosphate (K₃PO₄) (2.5 eq)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a Schlenk flask, add 5-bromo-2-methylpyridin-3-amine, the desired arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Stir the reaction mixture at 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Application in Kinase Inhibitor Synthesis: The PAK Signaling Pathway

Substituted pyridines like this compound are key components in the synthesis of various kinase inhibitors. One important family of kinases implicated in cancer is the p21-activated kinases (PAKs). PAKs are serine/threonine kinases that are key effectors of the Rho GTPases, Rac1 and Cdc42.[2][3] The PAK signaling pathway plays a crucial role in cell proliferation, survival, and motility, and its dysregulation is often associated with cancer progression.[2][4][5]

Below is a diagram illustrating the activation of PAK1 and its downstream signaling.

PAK_Signaling_Pathway p21-Activated Kinase (PAK) Signaling Pathway cluster_activation PAK1 Activation cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK Bind Rac_Cdc42_GDP Rac/Cdc42-GDP (Inactive) RTK->Rac_Cdc42_GDP Activate GEFs Rac_Cdc42_GTP Rac/Cdc42-GTP (Active) Rac_Cdc42_GDP->Rac_Cdc42_GTP GTP exchange PAK1_inactive PAK1 (Inactive dimer) Rac_Cdc42_GTP->PAK1_inactive Bind PAK1_active PAK1 (Active monomer) PAK1_inactive->PAK1_active Autophosphorylation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement PAK1_active->Cytoskeletal_Rearrangement Phosphorylates LIMK, Filamin A Cell_Proliferation Cell Proliferation (MAPK Pathway) PAK1_active->Cell_Proliferation Phosphorylates Raf-1, MEK1 Cell_Survival Cell Survival (Anti-apoptosis) PAK1_active->Cell_Survival Phosphorylates BAD Synthesis_Workflow General Synthesis Workflow for Kinase Inhibitors Start Start: Bromopyridine Building Block (e.g., this compound) Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Start->Suzuki Intermediate1 Biaryl Intermediate Suzuki->Intermediate1 Buchwald Buchwald-Hartwig Amination (C-N bond formation) Intermediate1->Buchwald Intermediate2 Aminated Intermediate Buchwald->Intermediate2 Final_Mod Final Modification / Functional Group Interconversion Intermediate2->Final_Mod Final_Product Final Product: Kinase Inhibitor Final_Mod->Final_Product

References

The Enhanced Biological Potential of 5-Amino-3-bromo-2-methoxypyridine Derivatives Compared to the Parent Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 5-Amino-3-bromo-2-methoxypyridine derivatives reveals a significant enhancement in biological activity, particularly in anticancer and antimicrobial applications, when compared to the fundamental pyridine structure. This guide provides researchers, scientists, and drug development professionals with a comparative overview, supported by experimental data, to highlight the therapeutic potential unlocked by strategic chemical modifications of the pyridine core.

The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2][3][4][5] However, the therapeutic efficacy of the simple, unsubstituted pyridine molecule is limited. The strategic incorporation of functional groups, as seen in derivatives of this compound, is crucial for augmenting biological activity. This versatile intermediate serves as a key building block for synthesizing a diverse range of bioactive molecules with potential applications in oncology and infectious diseases.[6]

Comparative Analysis of Biological Activity

To illustrate the enhanced potency of these derivatives, this guide contrasts their biological activities with that of the parent pyridine molecule. While pyridine itself exhibits some biological effects, its derivatives, particularly those synthesized from this compound, demonstrate markedly improved anticancer and antimicrobial properties. This enhancement is attributed to the specific substituent groups that can modulate the compound's electronic properties, lipophilicity, and ability to interact with biological targets.[3][7]

Anticancer Activity

The pyridine scaffold is a component of several approved anticancer drugs.[8] However, pyridine alone is not a potent anticancer agent. In contrast, derivatives synthesized from aminobromopyridines have shown significant cytotoxic activity against various cancer cell lines. The data presented below showcases the superior performance of these derivatives.

Table 1: Comparison of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
PyridineNot widely reported as a direct cytotoxic agent-General Knowledge
Representative Pyridine-Urea Derivative (8e) MCF-7 (Breast Cancer) 0.22 [8]
Representative Pyridine-Urea Derivative (8n) MCF-7 (Breast Cancer) 1.88 [8]
Doxorubicin (Reference Drug)MCF-7 (Breast Cancer)1.93[8]
Sorafenib (Reference Drug)MCF-7 (Breast Cancer)4.50[8]

Note: The pyridine-urea derivatives are presented as representative examples of highly substituted pyridine compounds to illustrate the potential for activity enhancement through derivatization.

The significantly lower IC50 values of the pyridine derivatives compared to the reference drugs highlight the success of chemical modification in generating potent anticancer agents.

Antimicrobial Activity

Pyridine and its derivatives have been investigated for their antimicrobial properties.[9] While pyridine possesses weak antimicrobial activity, its substituted analogs can exhibit potent and broad-spectrum effects.

Table 2: Comparison of Antimicrobial Activity

CompoundMicroorganismMIC (µg/mL)Reference
PyridineStaphylococcus aureus>1000General Knowledge
PyridineEscherichia coli>1000General Knowledge
Representative Pyridothienopyrimidine Derivative (3a) S. aureus 4-16 [10]
Representative Pyridothienopyrimidine Derivative (3a) E. coli 4-16 [10]
Representative N-alkylated Pyridine Salt (66) S. aureus 100 (at 56% inhibition) [9]
Representative N-alkylated Pyridine Salt (66) E. coli 100 (at 55% inhibition) [9]

Note: The pyridothienopyrimidine and N-alkylated pyridine derivatives are used as examples to demonstrate the enhanced antimicrobial potential of substituted pyridines.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the biological activities of pyridine derivatives.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Synthetic Pathways and Biological Mechanisms

The following diagrams illustrate the general synthetic approach for creating bioactive pyridine derivatives and a conceptual workflow for evaluating their biological activity.

G cluster_synthesis General Synthetic Pathway This compound This compound Functionalization Chemical Modification (e.g., Suzuki Coupling, Acylation) This compound->Functionalization Starting Material Bioactive_Derivatives Diverse Bioactive Derivatives Functionalization->Bioactive_Derivatives Synthesis

Caption: Synthetic route from this compound.

G cluster_workflow Biological Activity Evaluation Workflow Compound_Synthesis Synthesis of Pyridine Derivatives In_Vitro_Screening In Vitro Screening (Anticancer & Antimicrobial Assays) Compound_Synthesis->In_Vitro_Screening Data_Analysis Data Analysis (IC50 & MIC Determination) In_Vitro_Screening->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Caption: Workflow for assessing biological activity.

Conclusion

The derivatization of the pyridine scaffold, exemplified by compounds synthesized from this compound, represents a powerful strategy for the development of novel therapeutic agents. The presented data clearly indicates that these derivatives possess significantly enhanced anticancer and antimicrobial activities compared to the parent pyridine molecule. This guide underscores the importance of targeted chemical synthesis in unlocking the full therapeutic potential of privileged heterocyclic structures in drug discovery.

References

Confirming the Structure of 5-Amino-3-bromo-2-methoxypyridine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Methods for Structural Analysis

A combination of spectroscopic techniques is essential for the unambiguous structural determination of 5-Amino-3-bromo-2-methoxypyridine. These methods provide complementary information about the molecule's connectivity, functional groups, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are indispensable for the structural confirmation of this compound.

Predicted ¹H NMR Spectral Data:

Based on the analysis of related substituted pyridines, the following ¹H NMR chemical shifts are predicted for this compound in a solvent like deuterochloroform (CDCl₃).

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
H-47.0 - 7.5d
H-67.5 - 8.0d
-NH₂3.5 - 5.0br s
-OCH₃3.8 - 4.2s

Predicted ¹³C NMR Spectral Data:

The predicted ¹³C NMR chemical shifts provide insight into the carbon framework of the molecule.

CarbonPredicted Chemical Shift (δ, ppm)
C-2155 - 160
C-3100 - 105
C-4125 - 130
C-5140 - 145
C-6145 - 150
-OCH₃55 - 60
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted FTIR Spectral Data:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amino)3300 - 3500Medium, Doublet
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic, -OCH₃)2850 - 2960Medium
C=C, C=N Stretch (Pyridine Ring)1500 - 1600Strong
N-H Bend (Amino)1590 - 1650Medium
C-O Stretch (Methoxy)1000 - 1300Strong
C-Br Stretch500 - 600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

For this compound (Molecular Weight: 203.04 g/mol ), the mass spectrum is expected to show a molecular ion peak and characteristic fragment ions.

IonPredicted m/zNotes
[M]⁺202/204Isotopic pattern due to ⁷⁹Br and ⁸¹Br
[M-CH₃]⁺187/189Loss of a methyl radical
[M-Br]⁺123Loss of a bromine radical

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters:

  • Spectrometer: FTIR spectrometer with an ATR accessory.

  • Spectral range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

Instrument Parameters:

  • Gas Chromatograph:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental procedures.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in NMR Spectrometer transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 process Process Raw Data (FT, Phasing, Baseline Correction) acquire_H1->process acquire_C13->process analyze Analyze Spectra (Chemical Shifts, Coupling) process->analyze structure Structure Confirmation analyze->structure

Caption: Workflow for NMR Spectroscopic Analysis.

FTIR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Analysis clean Clean ATR Crystal place Place Sample on Crystal clean->place apply_pressure Apply Pressure place->apply_pressure background Collect Background Spectrum apply_pressure->background sample_spec Collect Sample Spectrum background->sample_spec subtract Background Subtraction sample_spec->subtract analyze Identify Characteristic Peaks subtract->analyze confirmation Functional Group Confirmation analyze->confirmation

Caption: Workflow for FTIR Spectroscopic Analysis.

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Interpretation dissolve Dissolve Sample in Solvent inject Inject into GC dissolve->inject separate Chromatographic Separation inject->separate ionize Ionization (EI) separate->ionize detect Mass Analysis ionize->detect mass_spectrum Analyze Mass Spectrum detect->mass_spectrum fragments Identify Molecular Ion & Fragmentation Pattern mass_spectrum->fragments confirmation Structural Confirmation fragments->confirmation

Caption: Workflow for GC-MS Analysis.

A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceuticals and other fine chemicals, ensuring the purity of intermediates like 5-Amino-3-bromo-2-methoxypyridine is of paramount importance. The presence of impurities can significantly affect the safety, efficacy, and stability of the final product.[1] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used analytical techniques for assessing the purity of chemical compounds.[2] This guide provides a detailed comparison of these two methods for the purity analysis of this compound, complete with experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique suitable for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[2] For pyridine derivatives, reversed-phase HPLC is a common and effective approach.[1][2]

A suitable HPLC method for the purity analysis of this compound can be established using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of an aqueous acid solution and an organic solvent.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique ideal for the separation and identification of volatile and thermally stable compounds.[2] For polar compounds like this compound, derivatization may sometimes be necessary to increase volatility and improve chromatographic performance. However, a direct injection approach can often be successful for many substituted pyridines.

A typical GC-MS method for a compound like this compound would involve a capillary column and a temperature program to ensure adequate separation of the analyte from potential impurities.

ParameterCondition
Column 5% Phenyl-methylpolysiloxane capillary column, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program Initial temperature 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450
Sample Preparation Dissolve the sample in a suitable solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

Method Comparison

The choice between HPLC and GC-MS for purity analysis depends on several factors, including the properties of the analyte and potential impurities, the required sensitivity, and the desired information (quantitative purity versus impurity identification).

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile components based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass analysis.[3]
Applicability Wide range of compounds, including non-volatile and thermally labile ones.[2]Volatile and thermally stable compounds. Derivatization may be needed for polar compounds.[2]
Information Provided Quantitative purity, detection of non-volatile and thermally labile impurities.Quantitative purity, detection and identification of volatile impurities and residual solvents.[3]
Strengths Versatile, robust, and widely applicable.[1]High resolution and sensitivity for volatile compounds; provides structural information for impurity identification.[3]
Limitations Lower sensitivity for some compounds compared to GC-MS; peak identification relies on retention time matching with standards.Not suitable for non-volatile or thermally labile impurities.[3]

Workflow for Purity Analysis

The general workflow for determining the purity of a chemical intermediate like this compound involves several key steps, from sample preparation to data analysis and reporting. The choice of analytical technique will influence the specifics of the workflow.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Acquisition and Processing cluster_3 Purity Calculation and Reporting Sample Weigh Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC HPLC Injection Dissolve->HPLC GCMS GC-MS Injection Dissolve->GCMS Chromatogram Generate Chromatogram HPLC->Chromatogram GCMS->Chromatogram MS_Spectrum Mass Spectrum Analysis (GC-MS) GCMS->MS_Spectrum Integration Peak Integration Chromatogram->Integration Purity Calculate % Purity (Area Normalization) Integration->Purity MS_Spectrum->Purity Report Generate Certificate of Analysis Purity->Report

References

A Comparative Guide to the Synthetic Routes of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two alternative synthetic pathways to produce 5-Amino-3-bromo-2-methoxypyridine, a key building block in pharmaceutical research and development. The routes are evaluated based on starting materials, reaction steps, yields, and reagents, offering insights to help researchers select the most suitable method for their specific needs.

Introduction

This compound is a substituted pyridine derivative whose structural complexity and functional group arrangement make it a valuable intermediate in the synthesis of novel therapeutic agents. The presence of amino, bromo, and methoxy groups on the pyridine ring allows for a variety of subsequent chemical modifications, making it a versatile scaffold in drug discovery. This guide outlines two distinct synthetic strategies, starting from either 2-methoxy-5-nitropyridine or 3-bromo-2-methoxypyridine, and provides a comprehensive analysis of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

The two primary synthetic routes to this compound are summarized below. Route 1 commences with the reduction of a nitro group followed by bromination, while Route 2 involves the nitration of a brominated precursor followed by reduction.

ParameterRoute 1: From 2-methoxy-5-nitropyridineRoute 2: From 3-bromo-2-methoxypyridine
Starting Material 2-methoxy-5-nitropyridine3-bromo-2-methoxypyridine
Number of Steps 22
Key Intermediates 5-amino-2-methoxypyridine3-bromo-2-methoxy-5-nitropyridine
Overall Yield Potentially high, but dependent on the regioselectivity of the bromination step.Reported as approximately 86% for the final reduction step.
Reagents & Conditions Step 1: Pd/C, H₂ (catalytic hydrogenation) or Fe/AcOH. Step 2: Brominating agent (e.g., NBS, Br₂). Conditions for regioselective bromination need to be optimized.Step 1: Nitrating agent (e.g., HNO₃/H₂SO₄). Step 2: Reducing agent (e.g., Hydrazine/Rh-C, Fe/H⁺).
Advantages Utilizes a commercially available and relatively inexpensive starting material. The initial reduction step is typically high-yielding and clean.The regiochemistry is well-controlled throughout the synthesis. The final reduction step has a documented high yield.
Disadvantages The critical bromination step of the electron-rich 5-amino-2-methoxypyridine may lead to a mixture of mono- and di-brominated products, potentially lowering the yield of the desired isomer and requiring chromatographic purification.The starting material, 3-bromo-2-methoxypyridine, may be less readily available or more expensive than 2-methoxy-5-nitropyridine. The nitration step requires careful control of reaction conditions.

Synthetic Route Diagrams

route1 start 2-methoxy-5-nitropyridine intermediate 5-amino-2-methoxypyridine start->intermediate Reduction (e.g., H₂, Pd/C) end This compound intermediate->end Bromination (e.g., NBS)

Diagram 1: Synthetic Route 1 starting from 2-methoxy-5-nitropyridine.

route2 start 3-bromo-2-methoxypyridine intermediate 3-bromo-2-methoxy-5-nitropyridine start->intermediate Nitration (e.g., HNO₃, H₂SO₄) end This compound intermediate->end Reduction (e.g., Hydrazine, Rh/C)

Diagram 2: Synthetic Route 2 starting from 3-bromo-2-methoxypyridine.

Experimental Protocols

Route 1: From 2-methoxy-5-nitropyridine

Step 1: Synthesis of 5-amino-2-methoxypyridine

  • Method A: Catalytic Hydrogenation To a solution of 2-methoxy-5-nitropyridine (1.0 eq) in methanol, a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature until the reaction is complete (monitored by TLC or LC-MS). The catalyst is then removed by filtration through a pad of celite, and the solvent is evaporated under reduced pressure to afford 5-amino-2-methoxypyridine. A reported yield for a similar reaction is 92.03% with a purity of 97.63%.[1]

  • Method B: Reduction with Iron In a flask equipped with a reflux condenser, iron powder (excess) and acetic acid in 50% methanol are heated to reflux. 2-methoxy-5-nitropyridine is added portion-wise, and the mixture is refluxed for several hours. After completion, the reaction mixture is cooled, filtered to remove excess iron, and the filtrate is concentrated. The residue is then worked up with a basic solution and extracted with an organic solvent to yield 5-amino-2-methoxypyridine.

Step 2: Bromination of 5-amino-2-methoxypyridine

  • General Considerations: The bromination of 5-amino-2-methoxypyridine requires careful control to achieve regioselectivity for the 3-position. The amino and methoxy groups are both activating and ortho-, para-directing, which can lead to substitution at the 3- and 6-positions, as well as potential di-bromination.

  • Proposed Method: To a solution of 5-amino-2-methoxypyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile, dichloromethane, or acetic acid), N-bromosuccinimide (NBS) (1.0-1.1 eq) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored closely by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is purified by column chromatography to isolate the desired this compound. Note: This is a proposed method and requires optimization to maximize the yield of the desired product.

Route 2: From 3-bromo-2-methoxypyridine

Step 1: Synthesis of 3-bromo-2-methoxy-5-nitropyridine

  • Method: To a cooled (0 °C) mixture of concentrated sulfuric acid, 3-bromo-2-methoxypyridine (1.0 eq) is added slowly. Fuming nitric acid is then added dropwise while maintaining the low temperature. The reaction mixture is stirred for a specified time at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring it onto ice, followed by neutralization with a base. The precipitated product, 3-bromo-2-methoxy-5-nitropyridine, is collected by filtration, washed with water, and dried.

Step 2: Synthesis of this compound

  • Method: Under a nitrogen atmosphere, a suspension of 3-bromo-2-methoxy-5-nitropyridine (1.0 eq) and 5% Rhodium on carbon (Rh/C) in tetrahydrofuran (THF) is prepared. Hydrazine monohydrate (1.2 eq) is added dropwise. The reaction is monitored by TLC. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield this compound. A reported yield for this reaction is 86%.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 2 is the recommended pathway due to its well-defined regioselectivity and documented high yield for the final reduction step. While the starting material may be more costly, the reliability of the reaction sequence and the purity of the final product are significant advantages, particularly for large-scale synthesis and in regulated environments such as drug development.

Route 1 presents a potentially more cost-effective option due to the commercial availability of 2-methoxy-5-nitropyridine. However, the critical challenge lies in the regioselective bromination of the electron-rich 5-amino-2-methoxypyridine intermediate. This step would require significant optimization to control the formation of isomers and byproducts, which could impact the overall yield and necessitate extensive purification.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including cost, scale, timeline, and the available expertise in process optimization.

References

A Comparative Guide to the Synthesis of 5-Amino-3-bromo-2-methoxypyridine: Cost-Effectiveness and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of drug discovery and development, the efficient synthesis of key chemical intermediates is paramount. 5-Amino-3-bromo-2-methoxypyridine is a valuable building block in the creation of a variety of pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this compound, evaluating their cost-effectiveness and providing detailed experimental protocols to assist in methodological selection.

At a Glance: Comparison of Synthesis Methods

MetricRoute 1: Reduction of a Nitro-PrecursorRoute 2: Palladium-Catalyzed Amination
Starting Material 3-Bromo-2-methoxy-5-nitropyridine3,5-Dibromo-2-methoxypyridine
Key Transformation Nitro group reductionBuchwald-Hartwig amination
Estimated Reagent Cost per Mole of Product LowerHigher
Process Simplicity Generally simpler, one-step reductionMore complex, requires specialized catalyst and ligand
Scalability Readily scalableCan be scalable, but catalyst cost may be a factor
Potential Hazards Use of flammable solvents and potentially pyrophoric reducing agentsUse of pyrophoric bases and expensive, air-sensitive catalysts

Route 1: Reduction of 3-Bromo-2-methoxy-5-nitropyridine

This synthetic pathway involves the reduction of the nitro group of 3-bromo-2-methoxy-5-nitropyridine to an amine. This method is a common and generally high-yielding transformation in organic synthesis. A variety of reducing agents can be employed, with iron powder in the presence of an acid or sodium dithionite being common, cost-effective choices.

Experimental Protocol:

Materials:

  • 3-Bromo-2-methoxy-5-nitropyridine

  • Iron powder

  • Ammonium chloride

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 3-bromo-2-methoxy-5-nitropyridine (1.0 eq) in a mixture of ethanol and water, add ammonium chloride (5.0 eq) followed by iron powder (5.0 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Logical Workflow for Route 1:

G start Start with 3-Bromo-2-methoxy-5-nitropyridine reduction Reduction with Fe/NH4Cl in EtOH/H2O start->reduction Reflux workup Aqueous Workup and Extraction reduction->workup Filter and Concentrate product This compound workup->product Purification

Caption: Synthetic workflow for Route 1.

Route 2: Buchwald-Hartwig Amination of 3,5-Dibromo-2-methoxypyridine

This route utilizes a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, to introduce the amino group. This reaction is a powerful tool for forming carbon-nitrogen bonds. While often highly efficient, it requires a more specialized setup, including a palladium catalyst, a phosphine ligand, and a strong base. An ammonia surrogate, such as benzophenone imine, is often used, which is then hydrolyzed to reveal the primary amine.

Experimental Protocol:

Materials:

  • 3,5-Dibromo-2-methoxypyridine

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Racemic-BINAP

  • Sodium tert-butoxide

  • Toluene

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a glovebox, combine 3,5-dibromo-2-methoxypyridine (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and racemic-BINAP (0.03 eq) in a reaction vessel.

  • Add anhydrous toluene to the vessel and seal it.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Dissolve the crude intermediate in a suitable solvent and treat with aqueous hydrochloric acid to hydrolyze the imine.

  • Basify the aqueous layer with sodium hydroxide and extract the product with diethyl ether.

  • Dry the organic layer, filter, and concentrate to yield this compound.

Signaling Pathway for Route 2:

G start Start with 3,5-Dibromo-2-methoxypyridine coupling Buchwald-Hartwig Amination (Pd(OAc)2, BINAP, NaOtBu, Benzophenone Imine) start->coupling Toluene, 100 °C hydrolysis Acidic Hydrolysis coupling->hydrolysis Formation of Imine Intermediate product This compound hydrolysis->product Purification

Caption: Synthetic pathway for Route 2.

Cost-Effectiveness Analysis

To provide a quantitative comparison, the following table outlines the estimated costs of starting materials and key reagents for each route to synthesize one mole of this compound. Prices are based on commercially available data and may vary depending on the supplier and scale of purchase.

ReagentRoute 1 Cost (USD/mole of product)Route 2 Cost (USD/mole of product)
Starting Material ~$200 (3-Bromo-2-methoxy-5-nitropyridine)~$150 (3,5-Dibromo-2-methoxypyridine)
Key Reagents ~$50 (Iron Powder, NH₄Cl)~$300 (Pd(OAc)₂, BINAP, NaOtBu, Benzophenone Imine)
Solvents & Other ~$20~$30
Total Estimated Cost ~$270 ~$480

Note: This analysis does not account for labor, equipment, or waste disposal costs. Yields are assumed to be comparable for this estimation.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 , the reduction of 3-bromo-2-methoxy-5-nitropyridine, stands out as the more cost-effective option due to the lower cost of reagents. The procedure is also operationally simpler, making it an attractive choice for large-scale synthesis.

Route 2 , the Buchwald-Hartwig amination, provides a powerful and often high-yielding alternative. However, the higher cost of the palladium catalyst and specialized ligand makes it a more expensive option. This route may be preferred for smaller-scale syntheses where the cost is less of a concern or when the specific functionalities of the starting material are more readily available.

Ultimately, the choice of synthetic method will depend on the specific needs of the researcher or organization, balancing factors of cost, scale, available equipment, and synthetic expertise.

A Comparative Guide to the DFT-Predicted Reactivity of 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted reactivity of 5-Amino-3-bromo-2-methoxypyridine, a versatile building block in medicinal chemistry. Due to the absence of specific published Density Functional Theory (DFT) studies on this exact molecule, this guide leverages comprehensive computational data from closely related bromo-pyridine amine derivatives to offer insights into its electronic structure, reactivity, and potential for synthetic transformations. The principles and data presented are drawn from established computational methodologies applied to analogous systems, providing a robust framework for predicting its chemical behavior.

Theoretical Reactivity Analysis: Electronic and Steric Effects

The reactivity of substituted pyridines in common synthetic transformations, such as palladium-catalyzed cross-coupling reactions, is primarily dictated by the electronic properties of the pyridine ring and the nature and position of its substituents. In this compound, the key functional groups influencing its reactivity are the amino (-NH2), bromo (-Br), and methoxy (-OCH3) groups.

  • Amino Group (-NH2): A strong electron-donating group through resonance (+M effect), which increases the electron density on the pyridine ring, particularly at the ortho and para positions. This activation is crucial for electrophilic substitution and can influence the reactivity of the C-Br bond.

  • Methoxy Group (-OCH3): Also an electron-donating group through resonance (+M effect), further increasing the electron density of the ring and influencing the overall electronic character.

  • Bromo Group (-Br): An electron-withdrawing group through induction (-I effect) but a weak deactivator through resonance. Its primary role in the context of this guide is as a leaving group in cross-coupling reactions. The C-Br bond is a key site for synthetic modification.

The interplay of these electronic effects, combined with the steric hindrance around the reactive sites, governs the molecule's overall reactivity profile.

Predicted Reactivity in Cross-Coupling Reactions

Based on studies of similar aminobromopyridines, this compound is expected to be a viable substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The electron-donating amino and methoxy groups increase the electron density on the pyridine ring, which can facilitate the oxidative addition step in the catalytic cycle.

To provide a quantitative comparison, the following table summarizes DFT-calculated electronic properties for a closely related compound, 5-bromo-2-methylpyridin-3-amine, which can serve as a predictive model for the reactivity of this compound. A smaller HOMO-LUMO energy gap (ΔE) generally indicates higher chemical reactivity.[1]

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Dipole Moment (Debye)
5-bromo-2-methylpyridin-3-amine-5.55-0.984.572.89

Data sourced from DFT calculations at the B3LYP/6-31G(d,p) level of theory for a related compound.[1]

Experimental Protocols

The following are detailed experimental protocols for key reactions commonly performed on related aminobromopyridines, which can be adapted for this compound.

General Protocol for Suzuki Cross-Coupling

This protocol is based on the successful synthesis of pyridine-based derivatives from 5-bromo-2-methylpyridin-3-amine.[2]

  • Reactant Preparation: In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol %), and a base like K₃PO₄ (1.5-2.3 eq).[1][2]

  • Solvent and Reflux: Suspend the mixture in a solvent system of 1,4-dioxane and water (typically a 4:1 ratio).[2] Heat the mixture to reflux at approximately 90°C for 18 hours under a nitrogen atmosphere.[1]

  • Monitoring and Workup: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1] Upon completion, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for DFT-Based Reactivity Prediction

The following diagram illustrates the typical workflow for using DFT to predict the reactivity of a molecule like this compound.

DFT_Workflow cluster_input Input cluster_dft DFT Calculation cluster_analysis Reactivity Analysis mol_structure Molecular Structure (this compound) geometry_optimization Geometry Optimization mol_structure->geometry_optimization electronic_properties Electronic Property Calculation (HOMO, LUMO, MEP) geometry_optimization->electronic_properties reactivity_prediction Reactivity Prediction (e.g., for Cross-Coupling) electronic_properties->reactivity_prediction

Caption: Workflow for DFT analysis of pyridine derivatives.

Relationship Between HOMO-LUMO Gap and Reactivity

This diagram illustrates the relationship between the calculated HOMO-LUMO energy gap and the predicted chemical reactivity of a molecule.

HOMO_LUMO cluster_energy_gap HOMO-LUMO Energy Gap (ΔE) cluster_reactivity Chemical Reactivity large_gap Large ΔE low_reactivity Low Reactivity High Kinetic Stability large_gap->low_reactivity small_gap Small ΔE high_reactivity High Reactivity Low Kinetic Stability small_gap->high_reactivity

Caption: HOMO-LUMO energy gap and molecular stability.

Generalized Catalytic Cycle for Suzuki Coupling

The following diagram outlines the key steps in a typical palladium-catalyzed Suzuki cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate1 Ar-Pd(II)-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (R-B(OR)_2) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)-R transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Generalized catalytic cycle for Suzuki coupling.

References

In Silico ADMET Prediction: A Comparative Guide for Novel 5-Amino-3-bromo-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery pipeline, significantly reducing the likelihood of late-stage failures.[1][2][3] In silico prediction methods offer a rapid and cost-effective approach to screen and prioritize novel drug candidates before committing to expensive and time-consuming experimental studies.[4][5] This guide provides a comparative overview of common in silico ADMET prediction tools and methodologies, using a series of hypothetical novel 5-Amino-3-bromo-2-methoxypyridine derivatives as a case study.

Comparative Analysis of In Silico ADMET Prediction Platforms

Several computational tools are available for predicting ADMET properties, ranging from comprehensive commercial software suites to free, web-based platforms. The choice of tool often depends on the specific needs of the research, available resources, and the desired level of detail.

Software/Tool Prediction Capabilities Underlying Methodology Strengths Limitations
StarDrop™ (Optibrium) Broad ADMET & physicochemical properties, metabolism, toxicity.[6]QSAR, machine learning models.[6]Integrated platform for drug design and optimization.Commercial software with associated costs.
ADMET Predictor® (Simulations Plus) Over 175 ADMET and physicochemical properties, PBPK modeling.[7]AI/Machine learning, large proprietary dataset.[7]High accuracy and extensive property prediction.[7]Commercial software requiring a license.
ADMET-AI 41 ADMET properties.[8]Graph neural networks (Chemprop-RDKit).[8]Fast, free web-based tool, good for high-throughput screening.[8]Limited to the predefined set of properties.
pkCSM Pharmacokinetics (ADME) and toxicity prediction.[9]Graph-based signatures.Free and easy-to-use web server.May have lower accuracy for novel chemical scaffolds.
SwissADME Physicochemical properties, pharmacokinetics, drug-likeness.Multiple predictive models and rules-based filters.User-friendly web interface, provides detailed results.Does not predict specific toxicity endpoints.

Hypothetical ADMET Profile of this compound Derivatives

To illustrate the application of in silico ADMET prediction, the following table presents hypothetical data for a parent compound, this compound (ABMP), and five of its derivatives with varying substitutions. These predictions are generated based on the capabilities of modern QSAR and machine learning models.[1][10]

Table 1: Predicted Physicochemical and ADME Properties

Compound ID Derivative (Modification) Molecular Weight ( g/mol ) LogP Aqueous Solubility (LogS) Human Intestinal Absorption (%) BBB Permeability CYP2D6 Inhibition
ABMP Parent Compound204.041.8-2.592LowInhibitor
D1 N-acetyl246.071.2-2.195LowNon-inhibitor
D2 5-fluoro222.031.9-2.691LowInhibitor
D3 3-chloro238.492.3-3.088ModerateInhibitor
D4 2-ethoxy218.072.1-2.890LowNon-inhibitor
D5 5-methyl218.072.2-2.989ModerateInhibitor

Table 2: Predicted Toxicity Profile

Compound ID Ames Mutagenicity hERG Inhibition Hepatotoxicity Carcinogenicity (Rat) Skin Sensitization
ABMP NegativeHigh RiskHigh RiskPositiveModerate
D1 NegativeLow RiskLow RiskNegativeLow
D2 NegativeHigh RiskHigh RiskPositiveModerate
D3 PositiveHigh RiskHigh RiskPositiveHigh
D4 NegativeLow RiskLow RiskNegativeLow
D5 NegativeHigh RiskHigh RiskPositiveModerate

Experimental Protocols for In Silico ADMET Prediction

The general workflow for in silico ADMET prediction involves several key steps, from molecule preparation to the analysis of results.

  • Molecule Input and Preparation:

    • The chemical structure of the novel derivative is provided as input, typically in SMILES or SDF format.

    • The software then performs a standardization of the structure, including desalting, tautomerization, and protonation at a physiological pH (e.g., 7.4).

  • Descriptor Calculation:

    • A wide range of molecular descriptors are calculated for the input structure. These can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity), or 3D (e.g., molecular shape, surface area).[1]

  • Model Prediction:

    • The calculated descriptors are fed into pre-trained predictive models. These models are typically based on Quantitative Structure-Activity Relationships (QSAR), machine learning algorithms (e.g., random forest, support vector machines, neural networks), or pharmacophore models.[1][10]

  • Results Analysis and Interpretation:

    • The output provides predictions for various ADMET endpoints.

    • These results are often compared to the profiles of known drugs to assess the drug-likeness of the novel compound.[8]

    • It is crucial to consider the applicability domain of the models to ensure the reliability of the predictions for the specific chemical space of the novel derivatives.

Visualizing In Silico ADMET Workflows and Concepts

ADMET_Prediction_Workflow In Silico ADMET Prediction Workflow cluster_input Input cluster_processing Processing cluster_prediction Prediction cluster_output Output Molecule Novel this compound Derivative (SMILES/SDF) Standardization Structure Standardization (Desalting, Tautomerization, Protonation) Molecule->Standardization Descriptor_Calc Molecular Descriptor Calculation (1D, 2D, 3D) Standardization->Descriptor_Calc QSAR_Model QSAR Models Descriptor_Calc->QSAR_Model ML_Model Machine Learning Models Descriptor_Calc->ML_Model Pharmacophore Pharmacophore Models Descriptor_Calc->Pharmacophore ADMET_Profile Predicted ADMET Profile QSAR_Model->ADMET_Profile ML_Model->ADMET_Profile Pharmacophore->ADMET_Profile Analysis Analysis and Prioritization ADMET_Profile->Analysis

Caption: A generalized workflow for in silico ADMET prediction of novel compounds.

ADMET_Properties Key ADMET Properties cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity ADMET ADMET Solubility Aqueous Solubility ADMET->Solubility Permeability Intestinal Permeability ADMET->Permeability BBB Blood-Brain Barrier Penetration ADMET->BBB PPB Plasma Protein Binding ADMET->PPB CYP Cytochrome P450 Inhibition/Metabolism ADMET->CYP Renal Renal Clearance ADMET->Renal hERG hERG Inhibition ADMET->hERG Ames Mutagenicity (Ames) ADMET->Ames Hepato Hepatotoxicity ADMET->Hepato

Caption: Major endpoints evaluated in in silico ADMET prediction.

Conclusion

In silico ADMET prediction is an indispensable tool in modern drug discovery. By leveraging computational models, researchers can efficiently screen large libraries of novel compounds, such as the this compound derivatives discussed, and prioritize those with the most promising drug-like properties for further development. The use of a combination of predictive tools can provide a more comprehensive and reliable assessment of a compound's potential ADMET profile. It is important to remember that in silico predictions are not a replacement for experimental validation but rather a powerful guide for decision-making in the early stages of drug discovery.

References

Safety Operating Guide

Proper Disposal of 5-Amino-3-bromo-2-methoxypyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 5-Amino-3-bromo-2-methoxypyridine (CAS No. 53242-18-5), a chemical compound utilized in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Researchers, scientists, and drug development professionals must handle this compound with care, recognizing its potential hazards. This guide outlines the necessary personal protective equipment, waste segregation, and disposal protocols to mitigate risks associated with this compound.

Key Safety and Handling Data

A summary of the key quantitative and safety data for this compound is provided in the table below. This information is critical for risk assessment prior to handling and disposal.

PropertyValue
CAS Number53242-18-5
Molecular FormulaC₆H₇BrN₂O
Molecular Weight203.04 g/mol
Hazard ClassificationsSpecific target organ toxicity - single exposure (Category 3), Skin irritation (Category 2), Skin sensitization (Category 1)[1]
GHS PictogramIrritant
Signal WordWarning

Experimental Protocol: Disposal Procedure

The following step-by-step protocol must be followed for the safe disposal of this compound. This procedure applies to the pure compound, as well as any grossly contaminated materials (e.g., weighing boats, contaminated gloves, etc.).

1.0 Personal Protective Equipment (PPE)

Before handling the waste, ensure proper PPE is worn. This includes:

  • Chemical-resistant gloves (e.g., Butyl rubber, Viton®) to prevent skin contact.

  • Safety glasses with side shields or chemical splash goggles to protect the eyes.

  • A standard laboratory coat to protect clothing and skin.

  • Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

2.0 Waste Segregation and Collection

2.1 Designate a specific, labeled hazardous waste container for this compound waste. The container must be:

  • Made of a compatible material (e.g., high-density polyethylene).
  • In good condition with a secure, sealable lid.
  • Clearly labeled as "Hazardous Waste" and include the chemical name: "this compound" and its CAS number (53242-18-5).

2.2 Carefully sweep up any solid this compound, avoiding dust generation.

2.3 Place the collected solid waste and any contaminated disposable materials (e.g., weighing paper, contaminated paper towels) into the designated hazardous waste container.

3.0 Waste Storage

3.1 Securely seal the hazardous waste container.

3.2 Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

3.3 The storage area should be clearly marked as a hazardous waste storage area.

4.0 Final Disposal

4.1 Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.

4.2 All disposal must be in accordance with local, state, and federal regulations.[4] Do not dispose of this chemical in the regular trash or down the sanitary sewer.

4.3 Current practices for the disposal of waste pyridine and its derivatives often include rotary kiln incineration.[4]

Disposal Workflow

To further clarify the disposal process, the following workflow diagram illustrates the key steps and decision points.

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Amino-3-bromo-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Amino-3-bromo-2-methoxypyridine

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 53242-18-5). The procedures outlined are designed to ensure a safe laboratory environment by minimizing exposure and mitigating risks associated with this chemical.

Hazard Summary

Based on data for a similar compound, 5-Amino-3-bromo-2-methylpyridine, this chemical is expected to be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[2] It may also cause respiratory irritation.[2]

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Safety goggles or a face shield[4][7]Chemical-resistant gloves (Nitrile or Neoprene recommended)[3]Laboratory coat[3][7]To be conducted in a certified chemical fume hood[3]
Conducting Reactions Safety goggles or a face shield[4][7]Chemical-resistant gloves (Nitrile or Neoprene recommended)[3]Laboratory coat[3][7]To be conducted in a certified chemical fume hood[3]
Handling Waste Safety goggles or a face shield[4]Chemical-resistant gloves (Nitrile or Neoprene recommended)[3][4]Laboratory coat[4][7]Not generally required if containers are sealed and handled properly
Spill Cleanup Safety goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Chemical-resistant apron or coverallsA full-face respirator with appropriate organic vapor cartridges may be necessary depending on the spill size[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound.

Preparation and Engineering Controls
  • Ventilation : All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Emergency Equipment : Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Material Gathering : Before starting, gather all necessary equipment and reagents to avoid leaving the designated work area.

Handling the Chemical
  • Donning PPE : Wear the appropriate PPE as outlined in the table above.[3]

  • Weighing : Carefully weigh the solid compound in the fume hood. Avoid generating dust.[9]

  • Transfer : Gently transfer the weighed solid to the reaction vessel within the fume hood.

  • Storage : When not in use, store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[2][3]

Cleanup
  • Decontamination : After handling, decontaminate all glassware and surfaces that may have come into contact with the chemical.

  • Waste Disposal : Dispose of all waste, including contaminated consumables, in designated hazardous waste containers.[9]

  • Removing PPE : Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[10]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Hazardous Waste Container : Designate a specific, labeled hazardous waste container for this compound waste. The container should be made of a compatible material, be in good condition with a secure lid, and be clearly labeled as "Hazardous Waste" with the chemical name.[9]

  • Halogenated Waste : As a brominated organic compound, this chemical should be disposed of in a container specifically for halogenated organic waste.[11][12] Do not mix with non-halogenated waste.[13]

  • Contaminated Materials : Any items grossly contaminated with this compound, such as weighing paper, gloves, and paper towels, must be placed in the designated hazardous waste container.[9]

Storage and Disposal
  • Waste Storage : Store the sealed hazardous waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[9]

  • Licensed Disposal : Arrange for the collection of the hazardous waste by a licensed environmental waste management company.[9] All disposal must be in accordance with local, state, and federal regulations.[9] Do not dispose of this chemical in the regular trash or down the sanitary sewer.[9]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[7]

  • Skin Contact : Wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.[7] If irritation persists, seek medical attention.[7]

  • Inhalation : Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention if symptoms occur.[14]

  • Ingestion : Do NOT induce vomiting.[7] Rinse mouth with water and seek immediate medical attention.[7]

  • Spill : For small spills within a fume hood, contain the spill using an inert absorbent material like sand or vermiculite.[4] For larger spills, evacuate the area and contact the appropriate emergency response team.[4]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Ensure Fume Hood is Operational prep1->prep2 prep3 Gather All Necessary Materials prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 cleanup1 Decontaminate Glassware and Surfaces handle2->cleanup1 cleanup2 Dispose of Waste in Designated Containers cleanup1->cleanup2 cleanup3 Remove PPE and Wash Hands cleanup2->cleanup3

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.